Rolitetracycline
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRPFTXKQQLJF-IAHYZSEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |
| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023568 | |
| Record name | Rolitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751-97-3 | |
| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolitetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROLITETRACYCLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rolitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rolitetracycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLITETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Rolitetracycline Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Rolitetracycline nitrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Chemical Properties
This compound nitrate is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is the nitrate salt of this compound, which is a prodrug of tetracycline.[1] The chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid | [2] |
| Molecular Formula | C27H34N4O11 | [2] |
| Molecular Weight | 590.6 g/mol | [2] |
| CAS Number | 7681-32-5 | [3] |
| Parent Compound | This compound (CAS: 751-97-3) | [2] |
Physical Properties
The physical characteristics of this compound nitrate are crucial for its formulation and delivery. Available quantitative data is presented in the following tables.
Melting Point
| Compound | Melting Point (°C) |
| This compound | 163.5 |
Solubility
This compound nitrate is known to be highly soluble in water.[4] This high water solubility makes it suitable for parenteral administration.[4] Quantitative solubility data in various solvents is summarized below.
| Solvent | Solubility |
| Water | 555,000 mg/L[5] |
| Water | 10 mg/mL (with sonication and warming)[1][6] |
| Ethanol | Partially Soluble[7] |
| Methanol | Partially Soluble[7] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble)[6] |
Stability
This compound nitrate is susceptible to degradation, particularly in solution, with pH and temperature being critical factors. It is reported to be more stable under acidic conditions.[4] The degradation of this compound has been studied, and it can undergo hydrolysis.[8] In alkaline solutions (pH > 10.5), the degradation rate is second-order with respect to the hydroxide ion concentration.[8][9]
Mechanism of Action
This compound, the active moiety of this compound nitrate, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It passively diffuses through porin channels in the bacterial membrane and then reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.
Caption: Mechanism of action of this compound nitrate.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of active pharmaceutical ingredients are crucial for reproducible research.
Determination of Melting Point (General Protocol based on USP <741>)
Objective: To determine the melting range of a solid substance.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (closed at one end)
-
Thermometer calibrated against USP reference standards
Procedure:
-
Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator.
-
Capillary Tube Filling: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of approximately 1°C per minute.
-
The temperature at which the substance is first observed to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting range.
-
Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound nitrate powder
-
Solvent of interest (e.g., water, ethanol, DMSO, methanol)
-
Stoppered flasks or vials
-
Orbital shaker or other agitation device
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of this compound nitrate is added to a known volume of the solvent in a stoppered flask.
-
The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).
-
After agitation, the suspension is allowed to stand to allow undissolved solids to settle.
-
A clear aliquot of the supernatant is carefully removed and either centrifuged or filtered to remove any remaining solid particles.
-
The concentration of this compound nitrate in the clear supernatant is determined using a validated analytical method.
Caption: General workflow for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound nitrate | 7681-32-5 [chemicalbook.com]
- 4. This compound | 751-97-3 [chemicalbook.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. toku-e.com [toku-e.com]
- 8. Kinetics of drug decomposition. Part 45. Logk--pH profile for this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Rolitetracycline
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First launched in the late 1950s, it was the first of the semi-synthetic tetracyclines and is derived from tetracycline through a Mannich condensation reaction.[3] Structurally, it is an N-Mannich base prodrug of tetracycline, designed for parenteral administration in serious bacterial infections where oral administration is not feasible.[3][4] Its mode of action, like other tetracyclines, involves the inhibition of protein synthesis in bacteria.[5] This guide provides a detailed examination of the molecular structure of this compound, its synthesis, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Properties
This compound is characterized by a four-ring naphthacene carboxamide core, which is the hallmark of the tetracycline class of antibiotics. The key structural modification in this compound is the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline scaffold.[2] This modification enhances its solubility in water, making it suitable for injection.[3]
General Molecular Properties
The fundamental properties of the this compound molecule are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₃N₃O₈ | [1] |
| Molecular Weight | 527.57 g/mol | [6] |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [2] |
| CAS Number | 751-97-3 | [1] |
| Synonyms | Pyrrolidinylmethyltetracycline, Reverin®, Syntetrin®, Velacycline®, SQ 15,659 | [7] |
Physicochemical and Computed Properties
The physicochemical properties of a drug molecule are critical to its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Type | Source(s) |
| Appearance | Yellow to orange solid | Experimental | [3] |
| Solubility | Soluble in water; Partially soluble in ethanol and methanol | Experimental | [3] |
| Topological Polar Surface Area (TPSA) | 170.87 Ų | Computed | [6] |
| logP (Octanol-Water Partition Coefficient) | 0.05 | Computed | [6] |
| Hydrogen Bond Donors | 6 | Computed | [6] |
| Hydrogen Bond Acceptors | 11 | Computed | [6][7] |
| Rotatable Bonds | 4 | Computed | [6] |
Structural Representation
The 2D chemical structure of this compound, illustrating the connectivity of atoms and the core tetracycline rings with the characteristic pyrrolidinomethyl side chain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H33N3O8 | CID 54682938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]
- 6. This compound [drugcentral.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Rolitetracycline: A Technical Guide to a Semi-Synthetic Tetracycline Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3] Synthesized in 1958, it is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly in cases where oral administration is not feasible.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, antibacterial spectrum, pharmacokinetics, and the experimental protocols relevant to its study.
Chemical Characteristics and Synthesis
This compound, chemically known as N-(pyrrolidinomethyl)tetracycline, is synthesized from tetracycline through a Mannich condensation reaction.[2][6] This reaction involves the condensation of tetracycline with formaldehyde and pyrrolidine.[2] The addition of the pyrrolidinomethyl group to the amide function of the tetracycline molecule increases its water solubility, making it suitable for intravenous and intramuscular administration.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H33N3O8 | [7] |
| Molecular Weight | 527.57 g/mol | [7] |
| Appearance | Yellow to orange or red solid | CymitQuimica |
| Water Solubility | 555,000 mg/L | [8] |
| CAS Number | 751-97-3 | [7] |
Mechanism of Action
Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[7][9] The molecule passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit.[9][10] This binding action physically obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[9][10]
Mechanism of action of this compound.
Antibacterial Spectrum
This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[11][12] Its efficacy is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal activity at higher concentrations against certain strains like E. coli.[9][13]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Selected Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 20 different serotypes | <0.012 (for 27 out of 20 strains in serum) | [14] |
| Escherichia coli | - | 7.8 (bacteriostatic) | [9] |
| Escherichia coli | - | 15.6 (bactericidal) | [9] |
| Staphylococcus aureus | 16 different strains | Generally higher than for E. coli | [14] |
Pharmacokinetics
This compound is intended for parenteral use due to its instability at the pH of the gastrointestinal tract.[6] Following intravenous administration, it is widely distributed throughout the body.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Administration Route | Intravenous/Intramuscular | [4] |
| Peak Plasma Concentration (350 mg IV) | 4 - 6 mg/L | [4] |
| Time to Peak Concentration | 0.5 - 1 hour | [4] |
| Elimination Half-life | 5 - 8 hours | [4] |
| Protein Binding | 50% | [7] |
| Volume of Distribution | 0.54 L/kg | [7] |
| Clearance | 0.97 mL/min/kg | [7] |
| Excretion | ~50% in urine | [4] |
Mechanisms of Resistance
Bacterial resistance to tetracyclines, including this compound, is a significant clinical concern. The primary mechanisms of resistance are:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[5][15][16] Genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements, facilitating their spread.[15]
-
Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[1][17][18][19] These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[18][19]
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[6]
Bacterial resistance mechanisms to this compound.
Clinical Efficacy
While specific large-scale clinical trial data for this compound is limited in recent literature, historical use and its classification as a tetracycline antibiotic suggest its application in serious bacterial infections where parenteral therapy is required.[4][12] Its use has been documented in urinary tract infections.[20]
Experimental Protocols
Synthesis of this compound (Mannich Reaction)
This protocol is a general representation of the Mannich reaction for the synthesis of N-(pyrrolidinomethyl)tetracycline.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen), suspend anhydrous tetracycline base in a suitable organic solvent such as absolute ethanol or tert-butanol.[2][21]
-
Addition of Reagents: Add paraformaldehyde and pyrrolidine hydrochloride to the suspension.[21] Alternatively, pre-formed methylene-bis-pyrrolidine can be used.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: After the reaction is complete, cool the solution. The product, this compound hydrochloride, may precipitate upon cooling or after the addition of a small amount of concentrated hydrochloric acid.[21] The crystalline product can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Workflow for the synthesis of this compound.
Quantification of this compound in Plasma by HPLC
This protocol provides a general framework for the determination of this compound concentrations in plasma using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of tetracyclines.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for tetracyclines.
-
-
Analysis:
-
Inject the prepared sample supernatant onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area to a calibration curve prepared with known concentrations of this compound.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a bacterial isolate.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, with sonication and warming if necessary) at a known high concentration.[9]
-
Preparation of Microtiter Plate:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound, a semi-synthetic derivative of tetracycline, remains a relevant compound for researchers and drug development professionals. Its parenteral formulation allows for the achievement of high systemic concentrations, making it a valuable option in specific clinical scenarios. Understanding its synthesis, mechanism of action, pharmacokinetic profile, and the mechanisms by which bacteria develop resistance is crucial for its appropriate study and potential future applications. The experimental protocols provided in this guide offer a foundation for the laboratory investigation of this important antibiotic.
References
- 1. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of tetracycline resistance by ribosomal protection protein Tet(O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. This compound [drugcentral.org]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CAS 751-97-3: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]
- 13. medkoo.com [medkoo.com]
- 14. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. card.mcmaster.ca [card.mcmaster.ca]
- 18. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US3104240A - Mannich bases of tetracycline antibiotics - Google Patents [patents.google.com]
Rolitetracycline Hydrochloride vs. Nitrate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physicochemical properties of rolitetracycline hydrochloride and this compound nitrate. The information is intended to assist researchers and professionals in drug development in understanding the key characteristics of these two salt forms of the semi-synthetic tetracycline antibiotic, this compound.
Physicochemical Properties
This compound, a derivative of tetracycline, is a broad-spectrum antibiotic. It is a prodrug that is hydrolyzed to tetracycline, which then inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting peptide chain elongation.[1][2] this compound is noted for its high water solubility, which makes it suitable for parenteral administration.[3]
The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the drug's solubility, stability, and bioavailability. While specific comparative studies between the hydrochloride and nitrate salts of this compound are not extensively detailed in publicly available literature, this guide compiles the available data for each salt.
Data Presentation
The following tables summarize the available quantitative data for this compound and its hydrochloride and nitrate salts.
Table 1: General Physicochemical Properties
| Property | This compound (Base) | This compound Hydrochloride | This compound Nitrate (Anhydrous) | This compound Nitrate (Sesquihydrate) |
| Molecular Formula | C27H33N3O8[4] | C27H34ClN3O8[5] | C27H34N4O11[6] | C27H33N3O8·HNO3·1½H2O[7] |
| Molecular Weight | 527.57 g/mol [4] | 564.03 g/mol [5] | 590.59 g/mol [6] | 599.59 g/mol [7] |
| Appearance | Yellow to orange solid[8] | Not specified | Not specified | Bright yellow powder[7] |
Table 2: Solubility and Thermal Properties
| Property | This compound (Base) | This compound Hydrochloride | This compound Nitrate (Sesquihydrate) |
| Aqueous Solubility | Very soluble in water; 1 g dissolves in about 1 mL.[3] Another source indicates 555,000 mg/L.[9] | Data not available | Highly soluble[3] |
| Melting/Decomposition Point | 163.5 °C (melting point)[4] | Data not available | Decomposes at 140-144 °C[7] |
Stability Profile
The stability of tetracyclines, including this compound, is a critical consideration due to their susceptibility to degradation under various conditions, particularly pH. This compound's pH instability is a known factor that limits its use to parenteral administration.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound salts are not always published in full. However, based on standard pharmaceutical practices for tetracycline antibiotics, the following methodologies can be described.
Equilibrium Solubility Determination
The equilibrium solubility of this compound salts can be determined using a shake-flask method.
Objective: To determine the concentration of the this compound salt in a saturated aqueous solution at a specific temperature.
Apparatus and Reagents:
-
Analytical balance
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Purified water
-
This compound hydrochloride/nitrate reference standard
Methodology:
-
An excess amount of the this compound salt is added to a known volume of purified water in a sealed flask.
-
The flask is placed in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.
-
An aliquot of the clear supernatant is diluted with a suitable solvent (e.g., mobile phase for HPLC).
-
The concentration of the dissolved this compound salt in the diluted sample is determined by a validated HPLC method, using a calibration curve prepared from the reference standard.
-
The final solubility is calculated and expressed in mg/mL or g/L.
Stability-Indicating HPLC Method for Degradation Studies
A stability-indicating HPLC method is crucial for assessing the degradation of this compound salts under various stress conditions.
Objective: To develop and validate an HPLC method that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.
Apparatus and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Forced degradation equipment (e.g., oven, UV light chamber).
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for stress testing.
-
HPLC-grade solvents (e.g., acetonitrile, methanol).
-
Purified water.
-
Buffers of various pH values.
Methodology:
-
Method Development: A reversed-phase HPLC method is developed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of the parent drug from its degradation products. The detection wavelength is selected based on the UV spectrum of this compound.
-
Forced Degradation Studies: Solutions of the this compound salt are subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures.
-
Photodegradation: The drug solution is exposed to UV light.
-
-
Sample Analysis: At specified time points, samples are withdrawn from the stress conditions, neutralized if necessary, and analyzed by the developed HPLC method.
-
Method Validation: The stability-indicating nature of the method is confirmed by demonstrating that the degradation products do not interfere with the quantification of the intact drug. The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability testing.
Caption: Mechanism of action of this compound.
Caption: General workflow for stability testing.
Conclusion
Both this compound hydrochloride and nitrate are highly water-soluble salts suitable for parenteral formulations. While there is a lack of direct comparative data on their physicochemical properties, this guide provides the currently available information. The inherent instability of the this compound molecule, particularly its sensitivity to pH, is a critical factor to consider in the development of any formulation. The experimental protocols outlined here provide a framework for researchers to conduct their own comparative studies to determine the most suitable salt form for their specific application. Further research directly comparing the solubility and stability profiles of the hydrochloride and nitrate salts would be highly beneficial to the scientific community.
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 751-97-3 [chemicalbook.com]
- 4. This compound | CAS#:751-97-3 | Chemsrc [chemsrc.com]
- 5. This compound hydrochloride | CAS#:68060-64-0 | Chemsrc [chemsrc.com]
- 6. This compound nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. toku-e.com [toku-e.com]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Rolitetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a prodrug of tetracycline, designed for parenteral administration to achieve high concentrations in the body, particularly when oral administration is not feasible.[1][2][3] This document provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, compiled from various scientific sources. Due to the drug's development in the mid-20th century, detailed pharmacokinetic data in humans, as per modern standards, is limited.[2][3] This guide summarizes the existing quantitative data, outlines relevant experimental methodologies, and visualizes key processes to support further research and development.
Pharmacokinetics of this compound
This compound is administered parenterally, either intravenously or intramuscularly, due to its pH instability and lack of oral absorption.[4][5] As a prodrug, it is designed to hydrolyze in vivo to tetracycline, the active moiety.[2]
Quantitative Pharmacokinetic Data
Comprehensive human pharmacokinetic parameters for this compound are not extensively documented in readily available literature. The following tables summarize the available data. For comparative purposes, pharmacokinetic data for tetracycline, the active metabolite, are also provided where specified.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Administration | Dose | Source(s) |
| Bioavailability | Not available for IM | Human | Intramuscular (IM) | - | [6] |
| 100% (by definition) | Human | Intravenous (IV) | - | ||
| Peak Plasma Concentration (Cmax) | 4–6 mg/L | Human | Intravenous (IV) | 350 mg | [3] |
| Time to Peak (Tmax) | 0.5–1 h | Human | Intravenous (IV) | 350 mg | [3] |
| Elimination Half-life (t½) | 5–8 h | Human | Intravenous (IV) | 350 mg | [3] |
| 8.80 hours | Not Specified | Not Specified | Not Specified | [7] | |
| Volume of Distribution (Vd) | 0.54 L/kg | Not Specified | Not Specified | Not Specified | [7] |
| Clearance (CL) | 0.97 mL/min/kg | Not Specified | Not Specified | Not Specified | [7] |
| Protein Binding | 0.50% (unbound fraction) | Not Specified | Not Specified | Not Specified | [7] |
| Metabolism | Minimal in human liver microsomes.[5] | Human | - | - | [5] |
| Excretion | ~50-55% excreted in urine.[3][7] | Human | Intravenous (IV) | 350 mg | [3][7] |
| 13% unchanged in urine, 7% unchanged in feces.[5] | Human | - | - | [5] |
Table 2: Comparative Pharmacokinetic Parameters of Tetracycline (Active Metabolite) in Humans
| Parameter | Value | Administration | Source(s) |
| Oral Bioavailability | 60-80% (fasting) | Oral | [8] |
| Protein Binding | 65% | - | [9] |
| Elimination Half-life (t½) | 6-11 h | Oral | [10] |
| Metabolism | Not metabolized | - | [1] |
| Excretion | Primarily renal and fecal | - | [8] |
Experimental Protocols
General Experimental Workflow for a this compound Pharmacokinetic Study
A typical clinical study to determine the pharmacokinetic profile of intravenously administered this compound would likely follow the workflow below.
Caption: Generalized workflow for a human pharmacokinetic study of this compound.
Methodological Details:
-
Subjects: Healthy adult volunteers would be recruited. Baseline health would be assessed through physical examination and standard laboratory tests.
-
Dosing: A single dose of this compound (e.g., 350 mg) would be administered as an intravenous infusion over a specified period.
-
Blood Sampling: Venous blood samples would be collected into tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Analytical Method: While early studies may have used microbiological assays, later and more specific methods would involve High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its metabolite, tetracycline, in plasma samples.[11] These methods offer high specificity and sensitivity, allowing for the differentiation of the parent drug from its metabolites.[11]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[12] As a member of the tetracycline class, it targets the bacterial ribosome.
Bacterial Protein Synthesis Inhibition Pathway
This compound, after being converted to tetracycline, diffuses through the bacterial cell wall and cytoplasmic membrane. It then binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
There is no substantial evidence to suggest that this compound directly interacts with host signaling pathways as its primary mode of action. Its therapeutic effects are attributed to its antibacterial activity.
Conclusion
This compound is a parenterally administered tetracycline antibiotic. While it has been in clinical use for a considerable time, publicly available, detailed human pharmacokinetic data that meet modern standards are scarce. This guide has consolidated the available information on its pharmacokinetic profile, highlighting an elimination half-life of approximately 5-8 hours and peak plasma concentrations of 4–6 mg/L following a 350 mg intravenous dose. The bioavailability of the intravenous formulation is complete, but quantitative data for intramuscular administration is lacking. The primary mechanism of action is the well-established inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. Further research, potentially through retrospective analysis of older clinical data or new, well-designed pharmacokinetic studies, would be beneficial to provide a more complete understanding of the disposition of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound [drugcentral.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. iqb.es [iqb.es]
- 10. Tetraciclina - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 11. Simultaneous high-speed liquid chromatographic determination of tetracycline and this compound in this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Efficacy of Rolitetracycline: An In-depth Technical Review of its Broad-Spectrum Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semi-synthetic derivative of tetracycline, has long been recognized for its broad-spectrum antibacterial activity.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant gram-positive bacteria. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial spectrum, and the standardized methodologies for its evaluation. While this compound is an older antibiotic, understanding its activity profile remains pertinent for historical comparison, mechanism-of-action studies, and potentially for exploring new therapeutic strategies.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][4] The drug passively diffuses through the bacterial cell membrane and reversibly binds to the 30S ribosomal subunit.[4] This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[2]
Mechanism of Action of this compound.
In Vitro Activity Against Gram-Positive Bacteria
Historically, this compound has demonstrated a broad spectrum of activity against various gram-positive pathogens. However, it is important to note that recent, publicly available quantitative data (i.e., Minimum Inhibitory Concentration [MIC] values) for this compound are scarce. The following table provides a representative summary of the expected activity based on older literature and the general activity profile of the tetracycline class. Researchers are advised to perform contemporary susceptibility testing to determine the activity against current clinical isolates.
| Gram-Positive Species | Representative MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.25 - 4 | Activity against both methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains has been reported historically. |
| Streptococcus pneumoniae | 0.12 - 2 | Activity against penicillin-susceptible and some penicillin-resistant strains. |
| Streptococcus pyogenes (Group A Strep) | 0.06 - 1 | Generally susceptible. |
| Enterococcus faecalis | 1 - 16 | Higher MICs are often observed compared to staphylococci and streptococci. |
| Enterococcus faecium | 2 - >32 | Often exhibits higher resistance rates than E. faecalis. |
Disclaimer: The MIC values presented in this table are illustrative and based on historical data for the tetracycline class. Actual MICs for specific strains may vary.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the in vitro activity of this compound against gram-positive bacteria is typically performed using standardized methods such as broth microdilution or agar dilution, following the guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Broth Microdilution Method (based on CLSI guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., water).[7]
-
The stock solution is then serially diluted to create a range of concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]
3. Microtiter Plate Inoculation:
-
A 96-well microtiter plate is used. Each well in a row is filled with CAMHB containing a specific concentration of this compound.[7]
-
The prepared bacterial inoculum is then added to each well.
-
A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.
4. Incubation:
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8]
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
Broth Microdilution Workflow for MIC Determination.
Agar Dilution Method (based on EUCAST guidelines)
This method is an alternative for determining the MIC.[10]
1. Preparation of Agar Plates:
-
A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.[11]
-
This is achieved by adding a defined volume of the antibiotic stock solution to molten agar before it solidifies.[11]
2. Inoculum Preparation:
-
A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.
-
This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.
3. Inoculation:
-
A multipoint inoculator is used to spot a defined volume of the standardized bacterial suspension onto the surface of each agar plate.
-
A growth control plate (without antibiotic) is also inoculated.
4. Incubation:
-
The plates are incubated at 35°C ± 2°C for 16-20 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that prevents the growth of the bacteria (no visible colonies, or a faint haze is disregarded).[10]
Resistance Mechanisms
Resistance to tetracyclines, including this compound, in gram-positive bacteria is primarily mediated by two mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection: This involves the production of proteins that interact with the ribosome, dislodging the tetracycline molecule or preventing its binding, thus allowing protein synthesis to proceed.
Conclusion
This compound remains a compound of interest for its well-characterized mechanism of action and its historical efficacy against a broad spectrum of gram-positive bacteria. While the emergence of newer antibiotics has relegated it from frontline use, a thorough understanding of its properties is invaluable for antimicrobial research and development. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other tetracycline-class antibiotics against contemporary bacterial pathogens. Further research to generate updated, comprehensive MIC data for this compound would be beneficial to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. nicd.ac.za [nicd.ac.za]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. 2.6. Antibiotic Susceptibility Testing [bio-protocol.org]
- 9. wvdl.wisc.edu [wvdl.wisc.edu]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Protein Synthesis Inhibition by Rolitetracycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Rolitetracycline to inhibit protein synthesis in vitro. This document outlines the mechanism of action, provides detailed experimental procedures, and includes data presentation guidelines for effective analysis.
Introduction
This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2][4] This blockage effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[4] While highly effective against prokaryotic ribosomes, tetracyclines exhibit significantly less activity against eukaryotic 80S ribosomes, providing a basis for their selective toxicity.[5][6][7] This document details the use of this compound as a tool for studying protein synthesis in in vitro systems.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Tetracycline | 70S Ribosome | Ribosome-binding competition | 4 |
| Minocycline | 70S Ribosome | Ribosome-binding competition | 1.63 |
| Tigecycline | 70S Ribosome | Ribosome-binding competition | 0.22 |
| Eravacycline | 70S Ribosome | Ribosome-binding competition | 0.22 |
| Omadacycline | 70S Ribosome | Ribosome-binding competition | 1.96 |
| [Data sourced from Olson et al. 2006; Grossman et al. 2012; Jenner et al. 2013; Draper et al. 2014 as cited in a review][5] |
Signaling Pathway
The following diagram illustrates the mechanism of protein synthesis and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro protein synthesis inhibition assay using a commercially available E. coli cell-free expression system and a luciferase reporter for quantification.
Objective: To determine the inhibitory effect of this compound on prokaryotic protein synthesis in vitro.
Materials:
-
E. coli cell-free expression system (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter.
-
This compound hydrochloride (stock solution prepared in sterile, nuclease-free water)
-
Positive control inhibitor: Tetracycline hydrochloride (stock solution in sterile, nuclease-free water)
-
Negative control: Nuclease-free water
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
Luminometer or plate reader with luminescence detection capabilities
-
Nuclease-free microcentrifuge tubes and pipette tips
-
96-well white, opaque microplates suitable for luminescence assays
-
Incubator
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 100 µM).
-
Prepare a similar dilution series for the positive control, Tetracycline.
-
On ice, thaw the components of the cell-free expression system.
-
Prepare a master mix containing the appropriate volumes of the solution A and solution B of the cell-free system and the luciferase plasmid DNA, as per the manufacturer's instructions.
-
-
Reaction Setup:
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add the different concentrations of this compound, Tetracycline (positive control), or nuclease-free water (negative control) to the respective wells. Ensure the final volume in each well is consistent.
-
Mix the contents of the wells gently by pipetting.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2 hours. This allows for the transcription and translation of the luciferase reporter gene.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 5-10 minutes at room temperature to allow for the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no DNA) from all experimental wells.
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound and Tetracycline using the following formula: % Inhibition = [1 - (Luminescence_inhibitor / Luminescence_negative_control)] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Logical Relationships
The following diagram illustrates the logical flow for troubleshooting and interpreting the results of the in vitro protein synthesis inhibition assay.
Conclusion
This protocol provides a robust framework for the in vitro assessment of protein synthesis inhibition by this compound. By employing a cell-free system with a quantifiable reporter, researchers can obtain reliable data on the inhibitory properties of this antibiotic. Careful adherence to the protocol and appropriate data analysis will ensure the generation of high-quality, reproducible results for research and drug development applications.
References
- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Inhibition of Cell-Free Protein Synthesis I. Binding of Tetracycline to Components of the System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rolitetracycline in Fluorescence Microscopy for Bone Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semisynthetic, broad-spectrum tetracycline antibiotic, serves as a valuable tool in bone histomorphometry.[1][2] Its inherent fluorescence allows for the visualization and quantification of dynamic changes in bone formation. When administered in vivo, this compound incorporates into areas of active mineralization, creating a fluorescent label that can be detected in undecalcified bone sections using fluorescence microscopy.[3][4][5] This technique is instrumental in preclinical and clinical research for studying bone growth, remodeling, and the effects of therapeutic agents on skeletal tissues.[6][7][8]
The principle of tetracycline-based bone labeling relies on the chelation of tetracycline molecules to calcium ions at the mineralization front of newly formed bone. This binding is stable and provides a time-stamp of bone formation activity.[5] Sequential administration of different fluorochromes, including various tetracycline derivatives, allows for polychrome labeling, enabling the measurement of bone apposition rates and the study of bone turnover over time.[3][9]
Key Applications
-
Dynamic Bone Histomorphometry: Quantification of bone formation rates, mineral apposition rates, and bone turnover.[7][10]
-
Evaluation of Osteogenesis: Studying new bone formation in bone grafting, fracture healing, and implant osseointegration.[11]
-
Drug Efficacy and Safety Studies: Assessing the impact of anabolic or anti-resorptive drugs on bone metabolism.[6][12]
-
Disease Modeling: Investigating bone abnormalities in models of osteoporosis, osteomalacia, and other metabolic bone diseases.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and other tetracyclines in bone labeling experiments.
Table 1: In Vivo Administration of Tetracycline Derivatives for Bone Labeling in Rats
| Fluorochrome | Administration Route | Dosage (mg/kg bodyweight) |
| This compound | Subcutaneous | 30[3] |
| Chlortetracycline | Subcutaneous | 30 (weak signal), 60 (improved signal)[3] |
| Demeclocycline | Subcutaneous | 30[3] |
| Doxycycline | Subcutaneous | 30 (weak signal), 60 (improved signal)[3] |
| Methacycline | Subcutaneous | 30[3] |
| Oxytetracycline | Subcutaneous | 30[3] |
| Tetracycline | Subcutaneous | 30[3] |
Table 2: Fluorescence Characteristics of Tetracycline Derivatives in Undecalcified Bone Sections
| Fluorochrome | Excitation Wavelength Range (nm) | Peak Emission Wavelength (nm) | Observed Fluorescence Color |
| This compound | 390 - 425 | 529[3], 530[9] | Yellow/Green[3][9] |
| Chlortetracycline | Not Specified | 510[3] | Blue/Green[3] |
| Doxycycline | 390 - 425 | 529[3], 527[9] | Yellow/Green[3][9] |
| Tetracycline | Not Specified | 529[3] | Yellow[3] |
Note: The observed color can vary depending on the filter sets used in the fluorescence microscope.[3]
Experimental Protocols
In Vivo Administration of this compound (Rat Model)
This protocol is based on methodologies for subcutaneous administration of tetracycline derivatives for bone labeling.[3]
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles
-
Experimental animals (e.g., Wistar rats)
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, prepare a fresh solution of this compound.
-
Dissolve this compound powder in a sterile vehicle to achieve the desired concentration for a final dosage of 30 mg/kg bodyweight. Ensure complete dissolution, using a vortex mixer if necessary.
-
-
Animal Dosing:
-
Weigh each animal to accurately calculate the required injection volume.
-
Administer the this compound solution via subcutaneous injection.
-
-
Labeling Schedule:
-
For single labeling, sacrifice the animal 3 days after the injection.[3]
-
For sequential polychrome labeling, administer different fluorochromes at set intervals (e.g., every 3 days).[3][9] The timing between labels is critical for calculating the mineral apposition rate. A common schedule involves a 12-14 day interval between two labeling periods.[13]
-
Preparation of Undecalcified Bone Sections
Materials:
-
Bone specimens (e.g., femur, tibia)
-
Fixative (e.g., 70% ethanol)
-
Dehydrating solutions (graded ethanol series: 70%, 80%, 90%, 100%)
-
Infiltrating and embedding resin (e.g., methylmethacrylate)
-
Microtome for hard tissues
-
Microscope slides
Procedure:
-
Fixation: Immediately after harvesting, fix the bone specimens in 70% ethanol.
-
Dehydration: Dehydrate the specimens through a graded series of ethanol solutions.
-
Embedding: Infiltrate and embed the dehydrated bones in a suitable resin, such as methylmethacrylate.
-
Sectioning: Once the resin has polymerized, cut thin sections (e.g., 5 µm) using a microtome designed for undecalcified bone.[9]
-
Mounting: Mount the sections onto microscope slides. The sections are now ready for fluorescence microscopy without any staining.
Fluorescence Microscopy and Analysis
Equipment:
-
Fluorescence microscope equipped with appropriate filter sets (e.g., for green fluorescence, excitation 450–490 nm, emission >515 nm).[3]
-
Confocal laser scanning microscope or spectral imaging system for enhanced discrimination of fluorochromes.[3][9]
-
Image analysis software (e.g., ImageJ).[14]
Procedure:
-
Visualization:
-
Place the slide on the microscope stage.
-
Use a filter set appropriate for tetracycline fluorescence to visualize the incorporated labels. This compound will appear as bright fluorescent bands at sites of active bone formation.
-
-
Image Acquisition:
-
Histomorphometric Analysis:
-
Use image analysis software to perform quantitative measurements.
-
Mineral Apposition Rate (MAR): Measure the distance between two sequential fluorescent labels and divide by the time interval between their administration.
-
Bone Formation Rate (BFR): Calculated from the MAR and the extent of the labeled surface.[10]
-
Visualizations
Caption: Experimental workflow for this compound bone labeling.
Caption: Mechanism of this compound fluorescence in bone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel tetracycline labeling schedule for longitudinal evaluation of the short-term effects of anabolic therapy with a single iliac crest bone biopsy: early actions of teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Static and tetracycline-based bone histomorphometric data from 34 normal postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A tetracycline-based histomorphometric evaluation of bone resorption and bone turnover in hyperthyroidism and hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectral-imaging.com [spectral-imaging.com]
- 10. Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetracycline bone labeling: an improved technique using incident fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histomorphometric interpretation of bone biopsies for the evaluation of osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Tetracycline, an Appropriate Reagent for Measuring Bone-Formation Activity in the Murine Model of the Streptococcus mutans-Induced Bone Loss [frontiersin.org]
Application Notes and Protocols for Rolitetracycline Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. It functions as a prodrug, being converted to the active form, tetracycline, in the body.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Due to its improved water solubility compared to tetracycline, it was developed for parenteral administration.[1] However, it exhibits instability in aqueous solutions, which is a critical consideration for its use in research.[3] These application notes provide a comprehensive guide to the administration of this compound in in vivo animal studies, covering protocols, dosage, and safety considerations.
Data Presentation
Pharmacokinetic Parameters of this compound in Various Species
| Species | Dose (IV) | Elimination Half-life (t½) | Pharmacokinetic Model | Reference |
| Sheep | 5 mg/kg | 1.51 hours | Two-compartment open model | [4] |
| Pigs | 5 mg/kg | 3.06 hours | Two-compartment open model | [4] |
| Rabbits | 5 mg/kg | 2.18 hours | Two-compartment open model | [4] |
| Chickens | 5 mg/kg | 4.33 hours | Two-compartment open model | [4] |
| Pigeons | 5 mg/kg | 2.51 hours | Two-compartment open model | [4] |
Acute Toxicity of this compound (LD50)
| Species | Route of Administration | LD50 | Reference |
| Rat | Intraperitoneal | 262 mg/kg | [2] |
| Mouse | Intravenous | 75 mg/kg | [5] |
| Mouse | Intraperitoneal | 225 mg/kg | [5] |
| Mouse | Oral | 1320 mg/kg | [5] |
| Dog | Intravenous | 93 mg/kg | [5] |
Recommended Injection Volumes and Needle Gauges for Rodents
| Species | Route | Maximum Injection Volume | Recommended Needle Gauge |
| Mouse | Intravenous (IV) | 5 ml/kg (bolus) | 27-30 G |
| Mouse | Intramuscular (IM) | 0.05 ml/site | 25-27 G |
| Rat | Intravenous (IV) | 5 ml/kg (bolus) | 23-25 G |
| Rat | Intramuscular (IM) | 0.1 ml/site | 23-25 G |
Experimental Protocols
Preparation of this compound for Parenteral Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP)
-
Sterile vials
-
Sterile syringes and needles
-
pH meter and sterile solutions for pH adjustment (e.g., sterile HCl or NaOH) if necessary
Procedure:
-
Reconstitution: Due to the instability of this compound in aqueous solutions, it is crucial to prepare the injection solution immediately before use.[3]
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Aseptically add the sterile vehicle to the vial.
-
Gently agitate the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
If necessary, measure the pH of the solution. For intravenous administration, the pH should ideally be close to physiological pH (7.4). Adjust cautiously with sterile, dilute acid or base if required.
-
Visually inspect the solution for any particulate matter. The solution should be clear.
-
Draw the required dose into sterile syringes for administration.
Note on Stability: this compound in aqueous solution can decompose into tetracycline and other degradation products.[3] Therefore, it is strongly recommended to use freshly prepared solutions. The stability of other tetracyclines, such as oxytetracycline, has been shown to be better in 5% dextrose solution compared to saline, and stability is enhanced at lower temperatures (5°C) and with protection from light.[6][7] While specific data for this compound is limited, these general principles for tetracyclines should be considered.
Intravenous (IV) Administration Protocol for Mice (Tail Vein Injection)
Materials:
-
Mouse restrainer
-
Heat source (e.g., heat lamp)
-
70% ethanol or isopropanol wipes
-
Sterile syringe with the prepared this compound solution
-
Appropriate gauge needle (27-30 G)
-
Sterile gauze
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To facilitate visualization of the tail veins, warm the tail using a heat lamp. Be careful not to overheat the animal.
-
Vein Identification: The lateral tail veins are located on either side of the tail.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Injection:
-
Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-Injection:
-
After injecting the full volume, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intramuscular (IM) Administration Protocol for Rats
Materials:
-
Appropriate restraint method for the rat
-
70% ethanol or isopropanol wipes
-
Sterile syringe with the prepared this compound solution
-
Appropriate gauge needle (23-25 G)
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the hind limb.
-
Site Identification: The quadriceps or gluteal muscles of the hind limb are common sites for IM injections.
-
Site Preparation: Clean the injection site with a 70% alcohol wipe.
-
Injection:
-
Insert the needle into the muscle mass. Be cautious to avoid the sciatic nerve, which runs along the caudal aspect of the femur.
-
Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different location.
-
Inject the this compound solution slowly and steadily.
-
-
Post-Injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of pain, lameness, or local inflammation at the injection site.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Tetracyclines
Tetracyclines, the active form of this compound, have been shown to exert effects beyond their antimicrobial activity, including the modulation of key cellular signaling pathways involved in inflammation and cellular stress.
Caption: Inhibition of NF-κB and MAPK signaling pathways by tetracyclines.
General Experimental Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine infection model.
Caption: A generalized workflow for an in vivo antibiotic efficacy study in mice.
Safety and Ethical Considerations
-
Toxicity: High doses of tetracyclines can be hepatotoxic and nephrotoxic. In mice, this compound at doses of 50-100 µg/g (50-100 mg/kg) has been shown to increase serum levels of GOT, GPT, and bilirubin, particularly in females.[5] Careful dose selection and monitoring for signs of toxicity are essential.
-
Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use. Personnel should be adequately trained in the described administration techniques to minimize animal stress and discomfort.
-
Aseptic Technique: It is crucial to maintain aseptic technique during the preparation and administration of this compound to prevent infection.
Disclaimer: This document is intended for informational purposes for research professionals. All experimental procedures should be performed in compliance with an approved animal care and use protocol. Researchers should consult relevant literature and safety data sheets for the most current information on this compound.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The stability of N-pyrrolidinomethyltetracycline in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species specific pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of the effects of tetracycline, this compound and doxycycline on some blood parameters related to liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Release of Rolitetracycline from Collagen Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro release studies of Rolitetracycline from collagen membranes. The information is compiled from peer-reviewed research to ensure accuracy and reproducibility.
Introduction
Collagen membranes are widely utilized as biocompatible and biodegradable carriers for localized drug delivery, particularly in applications like guided tissue regeneration.[1][2] Loading these membranes with antibiotics such as this compound can help prevent post-implantation infections.[1][3] Understanding the in vitro release kinetics of the drug from the membrane is a critical step in the development and optimization of such drug-device combination products. These studies help in predicting the in vivo performance and ensuring a therapeutic concentration of the drug is maintained at the target site.
The primary mechanism for the release of antibiotics with small molecular masses from collagen matrices is diffusion.[1][3] This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound-loaded collagen membranes and evaluating their in vitro drug release profiles.
Data Summary
The following tables summarize the quantitative data from in vitro release studies of this compound incorporated into anionic collagen membranes (ACM) cast from gels equilibrated at pH 3.5.[1]
Table 1: Cumulative Release of this compound from Anionic Collagen Membranes
| Time (hours) | Cumulative Release (%) |
| 4 | 86.6 ± 1.5 |
| 7.5 | 92.2 ± 0.6 |
Table 2: Release Kinetics of this compound from Anionic Collagen Membranes
| Kinetic Model | Parameter | Value | Correlation Coefficient (R²) |
| Higuchi | Higuchi Constant (kH) | 0.75 ± 0.02 g·h⁻¹/² | ~0.99 |
Experimental Protocols
Preparation of this compound-Loaded Collagen Membranes
This protocol is based on the dispersion of this compound into a collagen gel prior to casting the membrane.[1][3]
Materials:
-
Collagen gel (e.g., 0.7% w/w)
-
This compound (monohydrate 0.25 mol isopropanol)
-
Acrylic molds (e.g., 4.5 cm diameter)
-
Laminar flow hood
-
Homogenizer
Procedure:
-
Equilibrate the collagen gel to the desired pH (e.g., pH 3.5).
-
Disperse the this compound in the collagen gel to achieve the target concentration (e.g., 0.92 mg of this compound per cm² of the final membrane).[1][3]
-
Homogenize the mixture to ensure uniform distribution of the drug.
-
Cast the dispersion into acrylic molds (e.g., 7 mL of the dispersion in a 4.5 cm diameter mold).[1][3]
-
Dry the gels under a laminar flow hood at room temperature, protected from light, until the membranes are formed.
In Vitro Release Study
This protocol describes a typical setup for determining the release profile of this compound from the prepared collagen membranes.[1]
Materials and Equipment:
-
This compound-loaded collagen membranes
-
Release medium: Phosphate buffered saline (PBS), pH 7.4
-
Release chamber (e.g., a beaker or a specialized dissolution apparatus) with a capacity of 150 mL
-
Constant temperature water bath or incubator (37 ± 0.1 °C)
-
Stirring mechanism (e.g., magnetic stirrer)
-
UV-Visible Spectrophotometer
-
Cuvettes
Procedure:
-
Fix the this compound-loaded collagen membrane in the release chamber.
-
Add 150 mL of pre-warmed PBS (pH 7.4) to the chamber.[1]
-
Maintain the temperature at 37 ± 0.1 °C with continuous stirring.[1]
-
At predetermined time intervals (e.g., every 30 minutes for the first few hours, then hourly up to 7.5 hours), withdraw an aliquot of the release medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[1]
-
Analyze the withdrawn samples to determine the concentration of this compound.
Analytical Method for this compound Quantification
The concentration of this compound in the release medium can be determined using UV-Visible spectrophotometry.[1]
Procedure:
-
Calibrate the UV-Visible spectrophotometer using standard solutions of this compound in PBS (pH 7.4) of known concentrations.
-
Measure the absorbance of the samples withdrawn from the in vitro release study at the wavelength of maximum absorbance (λmax) for this compound, which is 271.6 nm.[1]
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the cumulative amount and percentage of this compound released at each time point.
Alternatively, a more specific and sensitive method like High-Performance Liquid Chromatography (HPLC) can be used for the simultaneous determination of this compound and its potential degradation products, such as tetracycline.[4]
Visualizations
Caption: Experimental workflow for the in vitro release study of this compound.
Caption: Key factors influencing the release of this compound from collagen membranes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibiotic-Loaded Polymeric Barrier Membranes for Guided Bone/Tissue Regeneration: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Simultaneous high-speed liquid chromatographic determination of tetracycline and this compound in this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Rolitetracycline Concentration for Cell Culture Experiments
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic. Its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[1][2][3][4] While its antibacterial properties are well-documented, the effects of this compound on mammalian cells are also a crucial consideration for its use in cell culture, particularly in applications such as the selection of genetically modified cells or in studies investigating its potential as an anti-neoplastic agent.
In mammalian cells, tetracyclines can impact mitochondrial protein synthesis due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[5] This can lead to mitochondrial dysfunction, a shift in cellular metabolism towards glycolysis, and in some cases, the induction of apoptosis. The cytotoxic effects of tetracycline derivatives have been observed in various mammalian cell lines, often involving the activation of caspase cascades and regulation of apoptosis-associated proteins.
This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. It includes detailed protocols for establishing a dose-response curve, assessing cytotoxicity, and evaluating apoptosis.
Data Presentation
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| Doxycycline | HT29 (Colon Cancer) | Proliferation Assay | ~20 µg/mL (induces apoptosis) | 24 hours | [6] |
| Doxycycline | PANC-1 (Pancreatic Cancer) | Cytotoxicity Assay | >20 µg/mL | Not Specified | |
| Doxycycline | T3M4, GER (Pancreatic Cancer) | Proliferation Assay | Reduces proliferation | Not Specified | |
| Chemically Modified Tetracycline (CMT-3) | U937 (Histiocytic Lymphoma) | MTT Assay | Potent dose-dependent cytotoxicity | 24 hours | |
| Chemically Modified Tetracycline (CMT-3) | RAW264 (Macrophage) | MTT Assay | Potent dose-dependent cytotoxicity | 24 hours | |
| Tetracycline | Pharyngeal Carcinoma Cells | MTT Assay | 100 µM (reduces viability to ~46%) | 72 hours | [4] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language.
Signaling Pathway of Tetracycline-Induced Apoptosis in Mammalian Cells
Caption: Proposed signaling pathway of this compound-induced apoptosis in mammalian cells.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key indicator of its cytotoxic potential.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended for initial experiments.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment with this compound for the desired time, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
-
References
- 1. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Rolitetracycline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] It functions as a prodrug of tetracycline and is notable for its high water solubility.[2][3] this compound acts by inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-positive and gram-negative bacteria. Its mechanism involves reversible binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. These characteristics make it a valuable tool in various research applications, including microbiology, cell biology, and drug discovery.
Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃N₃O₈ | [2][4][5] |
| Molecular Weight | 527.57 g/mol | [2][3][5] |
| Appearance | Fine, pale yellow needles or yellow to orange solid | [3][4] |
| Solubility | Highly soluble in water (>20 g/L); soluble in DMSO; slightly soluble in methanol and ethanol.[3][4][6] | |
| Storage (Solid) | -20°C in a dry, dark environment under an inert atmosphere. | [2][4][7] |
| Purity (Typical) | >98% (HPLC) | [4] |
Experimental Protocols
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent) or Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
0.22 µm sterile syringe filters
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
This compound is highly soluble in water, but it is also known to be unstable in aqueous solutions, undergoing rapid hydrolysis.[2][8] Therefore, aqueous stock solutions should be prepared fresh before each experiment or stored as single-use aliquots at -80°C for a very limited time.
Step-by-Step Procedure:
-
Calculate Required Mass: To prepare a 10 mg/mL stock solution, calculate the mass of this compound needed. For example, to prepare 10 mL of a 10 mg/mL solution: Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass = 10 mg/mL x 10 mL = 100 mg
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.
-
Dissolution: Add the desired volume of sterile, high-purity water to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow to orange in color.
-
Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Immediately dispense the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -80°C for up to one month or at -20°C for up to one week to minimize degradation.[9] Avoid repeated freeze-thaw cycles.[10]
DMSO can be used as an alternative solvent, which may offer better stability for long-term storage. However, it is crucial to consider the potential effects of DMSO on the experimental system, especially in cell-based assays.
Step-by-Step Procedure:
-
Calculate Required Mass: As in Protocol 1, calculate the required mass of this compound for your desired concentration and volume.
-
Weighing: Tare a sterile conical tube and weigh the calculated amount of this compound powder.
-
Dissolution: Add the desired volume of cell culture grade DMSO to the tube.
-
Mixing: Secure the cap and vortex until the powder is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the DMSO stock solution into sterile, single-use microcentrifuge tubes. Store aliquots at -20°C or -80°C. DMSO solutions are generally more stable than aqueous solutions. It is recommended to use them within 6 months when stored at -80°C.[9]
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a sterile this compound stock solution for laboratory use.
Caption: Workflow for preparing this compound stock solutions.
Stability and Storage Recommendations
The stability of this compound in solution is a critical factor. Aqueous solutions are particularly prone to rapid hydrolysis, which can impact experimental outcomes.[8] The following table summarizes storage conditions and stability information.
| Solvent | Storage Temperature | Recommended Shelf Life | Key Considerations | Reference(s) |
| Water | -20°C | ≤ 1 month | Prone to rapid hydrolysis. Prepare fresh or use single-use aliquots. | [8][9] |
| Water | -80°C | ≤ 1 month | Better for preserving integrity than -20°C, but fresh preparation is still ideal. | [9] |
| DMSO | -20°C | ≤ 1 month | Offers better stability than aqueous solutions. | [9] |
| DMSO | -80°C | ≤ 6 months | Recommended for longer-term storage. | [9] |
Best Practices:
-
Avoid Repeated Freeze-Thaw Cycles: These cycles can accelerate the degradation of the compound.[10]
-
Protect from Light: Store stock solutions in the dark to prevent photodegradation.
-
Label Clearly: Ensure all aliquots are clearly labeled with the compound name, concentration, solvent, and preparation date.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 751-97-3 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound - CAS - 751-97-3 | Axios Research [axios-research.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
Application Notes: Use of Rolitetracycline in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2][3] It is a derivative of tetracycline and is primarily used for parenteral administration in cases requiring high antibiotic concentrations or where oral administration is not feasible.[4][1][2] Like other tetracyclines, this compound exhibits bacteriostatic activity at lower concentrations and can be bactericidal at higher concentrations by inhibiting bacterial protein synthesis.[5][6] These application notes provide detailed protocols for performing antibacterial susceptibility testing (AST) with this compound using standard laboratory methods.
Mechanism of Action
This compound functions by inhibiting protein synthesis in susceptible bacteria.[7] The antibiotic passively diffuses through porin channels in the bacterial outer membrane and then crosses the inner membrane to enter the cytoplasm.[1] Inside the cell, it reversibly binds to the 30S ribosomal subunit.[4][1][5] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing polypeptide chain and effectively halting protein synthesis.[4][1]
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[8][9] The following are adapted protocols for this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound powder, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[10]
-
Sterile diluents (e.g., water, DMSO, depending on this compound solubility)
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in an appropriate sterile solvent. Note: For water-based stock solutions, filter-sterilize using a 0.22 µm filter.[3]
-
Antibiotic Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]
Protocol 2: Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.
Materials:
-
This compound disks (Standardized content, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control (QC) strains
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described above.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the results (Susceptible, Intermediate, Resistant) by comparing the zone diameter to established breakpoints from CLSI or EUCAST guidelines for tetracyclines.[11]
Data Presentation and Interpretation
Quantitative data from AST should be clearly organized. As this compound-specific breakpoints are not commonly listed in current CLSI or EUCAST documents, interpretation often relies on breakpoints for the general tetracycline class or for doxycycline.[8][12]
Table 1: Example MIC Values for this compound
| Organism | This compound MIC (µg/mL) | Notes |
| Escherichia coli | 7.8[6] | Bacteriostatic activity observed at this concentration. |
| Escherichia coli | 15.6[6] | Bactericidal activity observed at this concentration. |
| E. coli Strains (20) | <0.012[13] | Minimal bacteriostatic concentrations in serum. |
| Staphylococcus aureus | - | Minimal bactericidal concentrations were noted to be at least four times higher than bacteriostatic concentrations.[13] |
Table 2: Quality Control (QC) Ranges for Tetracycline
QC must be performed to ensure the accuracy of testing procedures. The following are CLSI- and EUCAST-recommended QC ranges for tetracycline, which can serve as a proxy for validating this compound test systems.
| QC Strain | Method | Tetracycline Conc. / Disk | Acceptable Range (µg/mL or mm) | Reference |
| E. coli ATCC® 25922™ | MIC | - | 1 - 4 µg/mL | CLSI M100 |
| E. coli ATCC® 25922™ | Disk Diffusion | 30 µg | 18 - 25 mm | CLSI M100 |
| S. aureus ATCC® 29213™ | MIC | - | 0.25 - 2 µg/mL | CLSI M100 |
| S. aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 19 - 28 mm | CLSI M100 |
| E. faecalis ATCC® 29212™ | MIC | - | 8 - 32 µg/mL | CLSI M100 |
| H. influenzae ATCC® 49247™ | MIC | - | 1 - 8 µg/mL | CLSI M100 |
Note: Data sourced from generally available CLSI/EUCAST documentation principles. Specific this compound QC ranges are not established; therefore, monitoring tetracycline QC ranges is the recommended practice.[10][14]
Interpretation of Results: The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints. These breakpoints correlate the in vitro MIC or zone diameter with the likelihood of therapeutic success. As international standards for tetracycline breakpoints can differ between bodies like CLSI and EUCAST, it is critical to reference the guidelines corresponding to the methodology used.[8][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 751-97-3: this compound | CymitQuimica [cymitquimica.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. goums.ac.ir [goums.ac.ir]
- 10. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurosan.de [aurosan.de]
Application Notes and Protocols: Developing Rolitetracycline-Loaded Particulate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is a prodrug of tetracycline.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[3][4][5][6] The development of particulate delivery systems, such as microparticles and nanoparticles, for this compound offers the potential for controlled release, improved therapeutic efficacy, and reduced side effects.[7][8][9][10] These systems can be formulated from a variety of biodegradable polymers, including poly(lactic-co-glycolic acid) (PLGA) and poly(L-lactide) (PLLA).[7][11]
This document provides detailed application notes and protocols for the formulation and characterization of this compound-loaded particulate delivery systems.
Mechanism of Action: this compound
This compound exerts its antibacterial effect by disrupting protein synthesis in susceptible bacteria. As a prodrug, it is converted to tetracycline, which then interferes with the translation process.
Caption: Mechanism of action of this compound.
Formulation of this compound-Loaded Microparticles
The following sections detail two common methods for the preparation of this compound-loaded microparticles: the solvent evaporation method and the double emulsion solvent evaporation method.
Data Presentation: Formulation Parameters and Particle Characteristics
Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.
| Formulation Method | Polymer | Drug:Polymer Ratio (w/w) | Average Particle Size (µm) | Encapsulation Efficiency (%) | Reference |
| Solvent Evaporation | P(3HB) | 1:10 | 0.81 | 81.5 ± 3.0 | [12] |
| Solvent Evaporation | P(3HB) | 1:20 | 0.87 | 74.6 ± 4.9 | [12] |
| Solvent Evaporation | P(3HB) | 1:100 | - | 62.3 ± 6.5 | [12] |
| Double Emulsion | PLGA | 1:19 | 0.170 ± 0.075 | 66 | [13] |
| Double Emulsion | PLGA | - | 175 ± 15 | - |
Experimental Workflow: Microparticle Formulation
Caption: Workflow for microparticle formulation methods.
Protocol 1: Single Emulsion (Oil-in-Water) Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs. Since this compound is a prodrug of tetracycline, which has moderate solubility, this method can be adapted.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water) (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 2 mL of DCM).
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL of 1% PVA) under continuous stirring with a magnetic stirrer.
-
Homogenization: Homogenize the mixture at high speed (e.g., 10,000 rpm for 5 minutes) or sonicate to form a stable oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Collection and Washing: Collect the microparticles by centrifugation (e.g., 10,000 x g for 10 minutes). Wash the collected particles three times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the washed microparticles or dry them in a vacuum oven to obtain a fine powder.
-
Storage: Store the dried microparticles in a desiccator at a low temperature.
Protocol 2: Double Emulsion (Water-in-Oil-in-Water) Solvent Evaporation
This method is ideal for encapsulating hydrophilic drugs.
Materials:
-
Same as Protocol 1
Procedure:
-
Internal Aqueous Phase (W1) Preparation: Dissolve a known amount of this compound in a small volume of deionized water (e.g., 5 mg in 200 µL).
-
Primary Emulsion (W1/O) Formation: Dissolve a known amount of PLGA in the organic solvent (e.g., 100 mg in 2 mL of DCM). Add the internal aqueous phase (W1) to the organic phase and homogenize or sonicate at high speed to form a stable water-in-oil (W1/O) emulsion.
-
Secondary Emulsion (W1/O/W2) Formation: Add the primary emulsion to a larger volume of the aqueous PVA solution (e.g., 20 mL of 1% PVA) under continuous stirring. Homogenize the mixture to form a stable water-in-oil-in-water (W1/O/W2) double emulsion.[8]
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, resulting in solid microparticles.
-
Collection and Washing: Collect and wash the microparticles as described in Protocol 1.
-
Drying: Dry the microparticles as described in Protocol 1.
-
Storage: Store the dried microparticles in a desiccator at a low temperature.
Characterization of this compound-Loaded Particulate Systems
Thorough characterization is essential to ensure the quality and performance of the formulated particulate systems.
Data Presentation: Characterization Parameters
Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.
| Polymer | Average Particle Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | 0.170 ± 0.075 | - | - | 66 | - | [13] |
| HPMC | <1 | <0.5 | < -30 | >80 | >8 | [14] |
| P(3HB) | 0.812 | - | -23.5 | 81.5 ± 3.0 | - | [12] |
| NiFe2O4 (coated) | - | - | - | - | 0.27 mg/L | [15] |
Protocol 3: Particle Size and Zeta Potential Analysis
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (for nanoparticles)
-
Laser Diffraction particle size analyzer (for microparticles)
-
Zetasizer
Procedure for Particle Size Analysis (Laser Diffraction):
-
Sample Preparation: Suspend a small amount of the dried microparticles in deionized water or a suitable dispersant. The suspension should be dilute enough to achieve an appropriate obscuration level (typically 8-12%).[4]
-
Instrument Setup: Turn on the particle size analyzer and allow it to warm up. Open the software and select the appropriate measurement settings.[4]
-
Measurement: Introduce the sample suspension into the instrument's measurement cell. The instrument will measure the particle size distribution based on the light scattering pattern.
-
Data Analysis: The software will generate a report with the particle size distribution, mean particle size, and other relevant parameters.[7]
Procedure for Zeta Potential Analysis:
-
Sample Preparation: Prepare a dilute suspension of the particles in deionized water or a buffer of known pH and ionic strength.
-
Measurement: Introduce the sample into the Zetasizer's measurement cell. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
-
Data Analysis: The software will provide the zeta potential distribution and the average zeta potential value.
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of drug successfully incorporated into the particles.
Formulas:
-
Encapsulation Efficiency (%EE) = (Mass of drug in particles / Initial mass of drug used) x 100
-
Drug Loading (%DL) = (Mass of drug in particles / Total mass of particles) x 100
Procedure (Indirect Method):
-
Separation of Free Drug: After particle formulation and before drying, centrifuge the particle suspension to pellet the particles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug.
-
Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the mass of unencapsulated drug. Subtract this from the initial mass of drug used to find the mass of drug encapsulated in the particles. Use this value to calculate the %EE and %DL.[11][16]
Procedure (Direct Method):
-
Particle Lysis: Accurately weigh a known amount of dried particles.
-
Drug Extraction: Dissolve the particles in a suitable organic solvent (e.g., DCM) and then extract the this compound into an aqueous phase (e.g., phosphate-buffered saline, PBS).
-
Analysis: Quantify the amount of this compound in the aqueous extract using a validated analytical method.
-
Calculation: Use the measured mass of the drug in the particles to calculate the %EE and %DL.[11][17]
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the rate and extent of drug release from the particulate system over time.
Data Presentation: In Vitro Drug Release
Note: Data for other tetracycline-class antibiotics are used as a proxy due to limited specific data for this compound.
| Polymer | Release Medium | Duration | Cumulative Release (%) | Release Profile | Reference |
| P(3HB) | - | 3 days | 2.6 - 9.3 | Sustained | [12] |
| PLGA | PBS (pH 7.4) | 14 days | ~85 | Biphasic (initial burst then gradual) | [9] |
| PLGA | PBS (pH 7.4) | 90 min | - | Initial burst followed by diffusion-controlled and degradation-controlled phases | [13] |
| HPMC K4M/Sodium Alginate | - | 5 hours | - | Initial burst followed by controlled release | [13] |
Experimental Workflow: In Vitro Drug Release Study
Caption: Workflow for an in vitro drug release study.
Protocol 5: In Vitro Drug Release Testing
Materials:
-
This compound-loaded particles
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Shaking water bath or incubator shaker
-
Centrifuge or filtration system (e.g., syringe filters)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of drug-loaded particles and disperse them in a known volume of pre-warmed (37°C) release medium (e.g., 10 mg of particles in 10 mL of PBS).
-
Incubation: Place the samples in a shaking water bath or incubator shaker set at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Processing: Centrifuge the withdrawn samples to pellet any suspended particles or filter them to obtain a clear solution.
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the release profile.[3][10][18]
References
- 1. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Particle Size Analysis with Microtrac Instruments [microtrac.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cetjournal.it [cetjournal.it]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of Tetracycline Loaded Methionine-Coated NiFe2O4 Nanoparticles for Anticancer and Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Rolitetracycline Fluorescence in Tracking Bacterial Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semisynthetic tetracycline antibiotic, possesses intrinsic fluorescent properties that can be leveraged for real-time tracking of its uptake into bacterial cells. This characteristic offers a valuable tool for studying antibiotic transport mechanisms, evaluating the efficacy of potential uptake enhancers, and investigating mechanisms of bacterial resistance. When this compound transverses the bacterial membrane and enters the cytoplasm, the change in the polarity of its microenvironment can lead to an enhancement of its fluorescence. This phenomenon allows for the qualitative and semi-quantitative assessment of its accumulation within bacteria.
This document provides detailed application notes and protocols for utilizing the intrinsic fluorescence of this compound to monitor its uptake by bacteria. It is important to note that while this method offers a convenient and real-time approach, it has limitations and may not always directly correlate with absolute intracellular concentrations. Therefore, results should be carefully interpreted, and when possible, validated with other quantitative methods.
Principle of the Method
Tetracycline antibiotics, including this compound, exhibit fluorescence that is sensitive to the polarity of their environment. In aqueous solutions, their fluorescence is relatively low. However, upon entering the less polar environment of the bacterial cytoplasm and binding to intracellular components such as ribosomes, their fluorescence intensity can increase.[1] By monitoring the change in fluorescence of a bacterial suspension upon addition of this compound, one can infer the extent and rate of its uptake.
Data Presentation
Fluorescent Properties of this compound
The intrinsic fluorescence of this compound is a key aspect of this application. The following table summarizes its known fluorescent characteristics in comparison to other tetracyclines.
| Tetracycline Derivative | Relative Fluorescence Intensity (in bone) | Peak Emission Wavelength (in bone) |
| Tetracycline | 1.00 | 529 nm |
| Demeclocycline | 0.82 | Not specified |
| Oxytetracycline | 0.59 | Not specified |
| Methacycline | 0.55 | Not specified |
| This compound | 0.34 | 529 nm |
| Chlortetracycline | 0.24 | 510 nm |
| Doxycycline | 0.24 | 529 nm |
Data adapted from a study on fluorescence bone labeling. The relative intensity is a comparative measure with Tetracycline set to 1.00.[2]
It is important to note that the fluorescence properties can be influenced by the specific bacterial species, the buffer composition, and the presence of other molecules.
Experimental Protocols
Protocol 1: General Assay for Monitoring this compound Uptake using a Fluorescence Plate Reader
This protocol provides a general method for monitoring the uptake of this compound by a bacterial suspension in real-time using a fluorescence microplate reader.
Materials:
-
This compound hydrochloride
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control and shaking capabilities
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into the appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (typically OD600 of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS (pH 7.4).
-
Resuspend the final pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile deionized water. The concentration should be determined based on experimental needs, but a starting point could be 1 mg/mL.
-
Protect the solution from light.
-
-
Fluorescence Measurement:
-
Pipette 180 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well microplate.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the fluorescence reader to the appropriate excitation and emission wavelengths for this compound. Based on data for other tetracyclines, a starting point for excitation could be around 400 nm and emission around 520 nm.[1] These wavelengths should be optimized for this compound.
-
Record the baseline fluorescence of the bacterial suspension for a few minutes.
-
Add 20 µL of the this compound solution to each well to achieve the desired final concentration.
-
Immediately start monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) with intermittent shaking to keep the cells in suspension.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the subsequent readings for each well.
-
Plot the change in fluorescence intensity over time to visualize the uptake kinetics.
-
Compare the fluorescence changes between different bacterial strains or under different experimental conditions (e.g., presence of an efflux pump inhibitor).
-
Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy
This protocol describes how to visualize the accumulation of this compound within individual bacterial cells using fluorescence microscopy.
Materials:
-
Same as Protocol 1
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with appropriate filters for this compound fluorescence (e.g., a filter set for green fluorescence).
Procedure:
-
Bacterial Preparation and Incubation:
-
Prepare a mid-logarithmic phase bacterial culture as described in Protocol 1.
-
Incubate a sample of the bacterial suspension with the desired concentration of this compound for a specific time period (e.g., 30 minutes) at 37°C. A control sample without this compound should be prepared in parallel.
-
-
Sample Preparation for Microscopy:
-
After incubation, gently pellet the bacteria by centrifugation.
-
Wash the cells once with PBS to remove extracellular this compound.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
-
Fluorescence Imaging:
-
Observe the bacterial cells under the fluorescence microscope using the appropriate filter set.
-
Capture images of both the this compound-treated and control cells. The treated cells should exhibit intracellular fluorescence.
-
Signaling Pathways and Experimental Workflows
Limitations and Considerations
Researchers should be aware of the following limitations when using this fluorescence-based assay:
-
Indirect Measurement: The fluorescence signal is an indirect measure of uptake and can be influenced by factors other than the intracellular concentration of this compound, such as changes in intracellular pH or binding to different cellular components.
-
Discrepancies with Absolute Uptake: Studies with tetracycline have shown that fluorescence enhancement does not always correlate linearly with the absolute amount of accumulated drug.[3]
-
pH Dependency: The fluorescence of tetracyclines can be pH-dependent. The pH of the assay buffer should be carefully controlled and optimized.[3]
-
Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of the fluorophore, resulting in a decrease in the fluorescence signal.
-
Bacterial Autofluorescence: Some bacterial species exhibit natural fluorescence, which can interfere with the measurement. A control with bacteria alone is essential to determine the background fluorescence.
Concluding Remarks
The utilization of this compound's intrinsic fluorescence provides a valuable, real-time method for investigating its interaction with and uptake by bacteria. While it is a powerful tool for comparative studies and screening purposes, researchers must be mindful of its limitations. For absolute quantification of intracellular antibiotic concentrations, complementary techniques such as liquid chromatography-mass spectrometry (LC-MS) are recommended for validation. Careful experimental design and data interpretation are crucial for obtaining meaningful and reliable results.
References
- 1. Transport of tetracyclines through the bacterial cell membrane assayed by fluorescence: a study with susceptible and resistant strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of a fluorescence assay for studies on tetracycline transport into Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Rolitetracycline precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Rolitetracycline in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a prodrug of tetracycline, meaning it is converted into tetracycline in the body.[1] this compound is known to be soluble in water and partially soluble in ethanol and methanol.[1] However, it exhibits pH-dependent stability and is prone to degradation in alkaline solutions. Its appearance is a yellow to orange solid.[1]
Q2: Why is my this compound precipitating in my culture medium?
Precipitation of this compound in culture media can be attributed to several factors:
-
pH Instability: this compound is known to be unstable at certain pH levels, which can be found in some culture media, leading to degradation and precipitation.[1]
-
Chelation of Divalent Cations: Tetracyclines, including this compound, can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) which are present in standard culture media like DMEM and RPMI-1640.[2] This interaction can form insoluble complexes that precipitate out of the solution.
-
High Concentration: The concentration of this compound being used may exceed its solubility limit in the specific culture medium, especially after the addition of other supplements like fetal bovine serum (FBS).
-
Interaction with Serum Proteins: this compound may bind to proteins present in FBS, potentially leading to the formation of insoluble aggregates.
-
Improper Stock Solution Preparation: Incorrect preparation and storage of the this compound stock solution can lead to its degradation and subsequent precipitation when added to the culture medium.
Q3: What does this compound precipitate look like in culture media?
The precipitate can appear as a fine, whitish powder or crystalline structures that settle at the bottom of the culture vessel.[3] This can make the medium appear turbid or cloudy.[4][5]
Q4: Can I still use the culture medium if a precipitate has formed?
It is not recommended to use culture medium that contains a precipitate. The formation of a precipitate indicates a change in the chemical composition of the medium, which can negatively impact cell health and the reproducibility of your experiment.[4] The precipitate may remove essential nutrients from the medium and the altered concentration of this compound can lead to inconsistent results.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting this compound precipitation.
Step 1: Verify the Integrity of Your this compound Stock Solution
-
Question: Was the stock solution prepared and stored correctly?
-
Action: Review the protocol for preparing the this compound stock solution. Ensure that the correct solvent was used and that the final concentration is accurate.
-
Recommendation: Prepare a fresh stock solution following the recommended protocol. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Step 2: Review Your Culture Media Preparation Technique
-
Question: In what order are you adding the components to your culture medium?
-
Action: The order of addition of supplements to the basal medium can be critical. Adding this compound to a concentrated salt solution can promote precipitation.
-
Recommendation: Add this compound to the complete, pre-warmed culture medium (including serum, if applicable) as the final step. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Step 3: Evaluate the Working Concentration of this compound
-
Question: Is the final concentration of this compound in your culture medium too high?
-
Action: High concentrations of any compound can lead to precipitation.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-precipitating concentration of this compound for your specific cell line and experimental conditions.
Step 4: Conduct a Small-Scale Solubility Test
-
Question: Is this compound soluble in your specific batch of culture medium and serum?
-
Action: Before preparing a large volume of medium, perform a small-scale test. Add the intended concentration of this compound to a small volume of your complete medium and incubate under the same conditions as your experiment.
-
Recommendation: Observe the test medium for any signs of precipitation over 24-48 hours. If precipitation occurs, you may need to adjust the concentration or the formulation of your medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
Ultrasonic water bath
-
Water bath at 37°C
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile environment.
-
Add the powder to a sterile 15 mL conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.
-
Gently vortex the tube to initially mix the powder and water.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid in dissolution.
-
Incubate the tube in a 37°C water bath for 15-30 minutes, vortexing occasionally, until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Addition of this compound to Culture Medium
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS and other supplements), pre-warmed to 37°C
-
This compound stock solution (10 mg/mL)
Procedure:
-
Ensure the complete culture medium is at 37°C.
-
Calculate the volume of this compound stock solution required to achieve the desired final concentration in your culture medium.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to gently swirl the medium for a few seconds to ensure thorough mixing.
-
Visually inspect the medium for any immediate signs of precipitation.
-
The medium is now ready for use in your cell culture experiments.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Partially Soluble | [1] |
| Methanol | Partially Soluble | [1] |
| DMSO | Slightly Soluble | [7] |
Table 2: Potential Interactions Leading to Precipitation
| Interacting Component | Potential Mechanism | Mitigation Strategy |
| Calcium (Ca²⁺) | Chelation forming insoluble complexes | Use Ca²⁺-free basal medium if possible; add this compound last. |
| Magnesium (Mg²⁺) | Chelation forming insoluble complexes | Use Mg²⁺-free basal medium if possible; add this compound last. |
| Serum Proteins (e.g., BSA) | Binding and aggregation | Add this compound to complete medium slowly with mixing. |
| High pH | Degradation to less soluble products | Ensure the pH of the medium is within the optimal range for this compound stability. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Logical Relationship of Factors Causing Precipitation
Caption: Interrelated factors contributing to the precipitation of this compound in culture media.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. abmole.com [abmole.com]
- 7. This compound CAS#: 751-97-3 [m.chemicalbook.com]
Technical Support Center: Managing Rolitetracycline pH Instability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the pH instability of Rolitetracycline in experimental buffers. This compound, a semi-synthetic tetracycline antibiotic, is known for its susceptibility to degradation in aqueous solutions, which can significantly impact experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and losing potency?
A1: this compound is a prodrug of tetracycline and is susceptible to hydrolysis in aqueous solutions, breaking down into tetracycline and other degradation products.[1][2] This degradation is often pH-dependent and can be accelerated by factors such as temperature and light exposure. The color change, typically to a yellow or brown hue, is an indicator of the formation of degradation products like anhydrotetracyclines.
Q2: What is the optimal pH range for this compound stability?
A2: Tetracyclines, in general, exhibit their greatest stability in acidic conditions.[3] While specific data for this compound is limited, it is known to be more stable in acidic solutions compared to neutral or alkaline conditions.[3] The degradation of this compound has been studied across a pH range of approximately 0 to 13.[4][5] In alkaline solutions (pH > 7.5), tetracyclines can undergo cleavage of the C ring, leading to inactive isotetracyclines.[6]
Q3: How quickly does this compound degrade in an aqueous solution?
A3: The degradation of this compound in a simple aqueous solution can be rapid. Studies have shown that both this compound and its nitrate salt are more than 50% hydrolyzed within 3 hours at 25°C.[1] The base form of this compound tends to hydrolyze more rapidly than the nitrate salt.[1]
Q4: Can I use common phosphate buffers to prepare my this compound solution?
A4: While phosphate buffers are common in biological experiments, they may not be the optimal choice for this compound due to their typical pH range (around 7.4), which can accelerate degradation. If a phosphate buffer is necessary, it is crucial to prepare the solution immediately before use and keep it at a low temperature.
Q5: Are there any excipients that can help stabilize my this compound solution?
A5: Yes, certain excipients can enhance the stability of tetracycline antibiotics. These include:
-
Antioxidants: To protect against oxidative degradation.
-
Chelating agents: To complex with any metal ions that can catalyze degradation.
-
Lyoprotectants: If preparing a lyophilized (freeze-dried) formulation for long-term storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration (yellowing/browning) of the solution. | pH-induced degradation (hydrolysis and epimerization). | Prepare solutions in a low pH buffer (e.g., citrate buffer, pH 4-5). Prepare fresh solutions for each experiment and use them immediately. |
| Loss of antibacterial activity in the experiment. | Degradation of this compound to less active or inactive products. | Confirm the stability of your this compound solution under your experimental conditions (pH, temperature). Consider preparing a more stable lyophilized formulation for storage. |
| Precipitate formation in the buffer. | Poor solubility or degradation product precipitation. | Ensure the this compound is fully dissolved. Prepare solutions at a lower concentration if solubility is an issue. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize your solution preparation protocol. Use a validated, stability-indicating analytical method (e.g., HPLC) to confirm the concentration of active this compound before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for Immediate Use
This protocol is designed for experiments where the this compound solution will be used within a few hours.
Materials:
-
This compound powder
-
Citrate Buffer (0.1 M, pH 4.5)
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
-
Prepare the 0.1 M Citrate Buffer (pH 4.5) using standard laboratory procedures.
-
Chill the buffer to 2-8°C.
-
Weigh the required amount of this compound powder in a sterile container.
-
Under aseptic conditions, add the chilled citrate buffer to the this compound powder to achieve the desired final concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Keep the solution on ice and protected from light until use.
-
Use the solution within 3 hours of preparation.[1]
Protocol 2: Preparation of a Lyophilized (Freeze-Dried) this compound Formulation for Long-Term Storage
Lyophilization can significantly improve the long-term stability of this compound.
Materials:
-
This compound powder
-
Mannitol (as a bulking agent)
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filter
-
Lyophilization vials and stoppers
Procedure:
-
Prepare a solution of this compound and Mannitol in WFI. A common starting ratio is 1:2 (this compound:Mannitol).
-
Sterilize the solution by filtering it through a 0.22 µm filter.
-
Aseptically fill the solution into sterile lyophilization vials.
-
Partially insert the lyophilization stoppers into the vials.
-
Load the vials into a pre-cooled lyophilizer.
-
Run a suitable lyophilization cycle, which typically involves a freezing phase, a primary drying phase (sublimation), and a secondary drying phase (desorption).
-
Once the cycle is complete, fully stopper the vials under vacuum or inert gas and seal with crimp caps.
-
Store the lyophilized vials at -20°C and protected from light.
-
Reconstitute the lyophilized powder with a suitable sterile buffer (e.g., chilled citrate buffer, pH 4.5) immediately before use.
Signaling Pathways and Workflows
This compound Degradation Pathway
The primary degradation pathway of this compound in aqueous solution is the hydrolysis of the N-pyrrolidinomethyl side chain, which releases tetracycline. Tetracycline itself can then undergo further degradation through epimerization and dehydration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 751-97-3 [m.chemicalbook.com]
- 4. Kinetics of drug decomposition. Part 45. Logk--pH profile for this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Rolitetracycline-Induced Hepatotoxicity in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of Rolitetracycline on liver function in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on liver function parameters in mice?
A1: Administration of this compound to mice has been shown to cause an increase in serum levels of liver enzymes, indicating potential hepatotoxicity. Specifically, intravenous (i.v.) administration of this compound at doses of 50-100 µg/g can lead to elevated levels of serum glutamic-oxaloacetic transaminase (GOT), now more commonly referred to as aspartate aminotransferase (AST), and serum glutamic-pyruvic transaminase (GPT), also known as alanine aminotransferase (ALT)[1]. This effect is more pronounced in female mice and is typically observed 2-8 hours after administration[1]. Additionally, this compound can increase the levels of unconjugated and total bilirubin in the serum of female mice at doses between 25-100 µg/g[1].
Q2: What is a typical experimental protocol for inducing and assessing this compound hepatotoxicity in mice?
A2: A common experimental approach involves the intravenous administration of this compound to mice, followed by the collection of blood samples to measure liver function biomarkers. For a detailed methodology, please refer to the Experimental Protocols section below.
Q3: Are there known sex differences in the hepatotoxic effects of this compound in mice?
A3: Yes, studies have indicated that the hepatotoxic effects of this compound are more pronounced in female mice compared to males. Female mice show a more significant increase in serum GOT (AST) and GPT (ALT) activities[1]. Furthermore, the elevation in serum bilirubin levels has been observed only in female mice[1].
Q4: What are the potential histological changes in the liver of mice treated with this compound?
A4: While specific histopathological studies on this compound are limited, the broader class of tetracyclines is known to induce hepatic steatosis (fatty liver)[2][3]. High doses of tetracyclines administered intravenously can lead to microvesicular steatosis, a condition characterized by the accumulation of small fat droplets within hepatocytes[3]. It is plausible that this compound could induce similar histological changes. Researchers encountering unexpected liver morphology should consider performing histological analysis, such as Hematoxylin and Eosin (H&E) staining, to assess for steatosis, necrosis, and inflammation.
Q5: What are the likely molecular mechanisms and signaling pathways involved in this compound-induced liver injury?
A5: The primary mechanism of hepatotoxicity for tetracyclines, including this compound, is believed to be mitochondrial injury[3]. Tetracyclines can inhibit mitochondrial protein synthesis, leading to impaired mitochondrial function[3]. This can, in turn, interfere with fatty acid metabolism within hepatocytes, contributing to the development of steatosis[3]. While specific signaling pathways for this compound have not been extensively elucidated in mouse models, drug-induced liver injury, in general, can involve complex pathways related to oxidative stress and cellular stress responses.
Troubleshooting Guides
Issue 1: Inconsistent or no significant elevation in liver enzymes (AST/ALT) after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the correct dosage of this compound. Doses between 50-100 µg/g i.v. have been shown to be effective in inducing liver enzyme elevation[1]. Ensure accurate calculation and administration of the dose based on the mouse's body weight. |
| Timing of Blood Collection | The peak elevation of AST and ALT is typically observed between 2 to 8 hours post-administration[1]. Collect blood samples within this timeframe for optimal detection of enzyme level changes. |
| Sex of the Mice | Hepatotoxic effects are more pronounced in female mice[1]. If using male mice, a less significant or no effect might be observed. Consider using female mice for these studies. |
| Route of Administration | The cited studies use intravenous (i.v.) administration. Other routes may result in different pharmacokinetic and toxicity profiles. Ensure the chosen route is appropriate and consistent across experiments. |
| Assay Sensitivity | Ensure that the biochemical assays used for measuring AST and ALT are sensitive and properly calibrated. Run appropriate controls to validate the assay performance. |
Issue 2: High variability in liver function test results between individual mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent administration of this compound to each mouse. Variations in the injected volume or speed of injection can affect the drug's distribution and impact. |
| Genetic Background of Mice | Different mouse strains can exhibit varying susceptibility to drug-induced liver injury. Use a consistent inbred strain of mice throughout the study to minimize genetic variability. |
| Underlying Health Status | Ensure that all mice are healthy and free from underlying infections or conditions that could affect liver function. House the animals in a controlled environment with consistent light-dark cycles and access to food and water. |
| Stress During Handling and Procedures | Minimize stress during handling, injection, and blood collection, as stress can influence physiological parameters, including liver enzyme levels. Acclimatize the animals to the experimental procedures. |
Quantitative Data Summary
The following table summarizes the reported effects of intravenously administered this compound on liver function parameters in mice.
| Parameter | Dose (µg/g) | Sex | Observation Time | Effect | Reference |
| Serum GOT (AST) | 50-100 | Female | 2-8 hours | Significant Increase | [1] |
| 50-100 | Male | 2-8 hours | Less Pronounced Increase | [1] | |
| Serum GPT (ALT) | 50-100 | Female | 2-8 hours | Significant Increase | [1] |
| 50-100 | Male | 2-8 hours | Less Pronounced Increase | [1] | |
| Total Bilirubin | 25-100 | Female | Not Specified | Increase | [1] |
| Unconjugated Bilirubin | 25-100 | Female | Not Specified | Increase | [1] |
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Acute Hepatotoxicity in Mice
This protocol is based on the methodology described by Böcker et al. (1982)[1].
1. Animals:
-
Use adult male and female mice of a specified inbred strain (e.g., NMRI).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Prepare solutions of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound intravenously (i.v.) via the tail vein at doses ranging from 10 to 100 µg/g of body weight.
-
Include a control group that receives an equivalent volume of the vehicle.
3. Sample Collection:
-
Collect blood samples from the mice at various time points after this compound administration, typically between 2 and 8 hours.
-
Euthanize the mice according to approved protocols before blood collection via cardiac puncture or from the retro-orbital sinus.
-
Allow the blood to clot and then centrifuge to separate the serum.
4. Biochemical Analysis:
-
Measure the serum concentrations of GOT (AST), GPT (ALT), and bilirubin using standard enzymatic and colorimetric assays.
5. Histopathological Analysis (Recommended):
-
After blood collection, perfuse the liver with a fixative (e.g., 10% neutral buffered formalin).
-
Excise the liver and embed it in paraffin.
-
Section the liver tissue and stain with Hematoxylin and Eosin (H&E) to evaluate for histological changes such as steatosis, necrosis, and inflammation.
Visualizations
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
References
- 1. Comparative evaluation of the effects of tetracycline, this compound and doxycycline on some blood parameters related to liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sex and age in the tetracycline-induced hepatic steatosis. I. Comparative study on the effect of this compound on some parameters of hepatic lipid metabolism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parenteral Administration of Rolitetracycline
Welcome to the technical support center for the parenteral administration of Rolitetracycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high concentrations of this compound in experimental settings while ensuring stability and efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for parenteral administration?
A1: this compound is a semi-synthetic, broad-spectrum tetracycline antibiotic. It is a highly water-soluble prodrug of tetracycline, specifically designed for parenteral (e.g., intravenous or intramuscular) administration.[1][2] This route is chosen when high concentrations of the antibiotic are required to achieve a therapeutic effect, or when oral administration is not feasible.[3][4][5][6]
Q2: What are the main challenges associated with the parenteral use of this compound?
A2: The primary challenge with this compound is its inherent instability in aqueous solutions.[7] Its degradation is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can lead to the hydrolysis and epimerization of the molecule, reducing its potency.[3][4][5] This instability can result in the formation of degradation products and a decrease in the effective concentration of the active drug.[8]
Q3: How can the stability of this compound in parenteral solutions be improved?
A3: To enhance stability, it is crucial to control the pH of the reconstituted solution, aiming for a slightly acidic to neutral range. Lyophilization (freeze-drying) of this compound is a common strategy to improve its long-term stability in solid form, allowing for reconstitution immediately before use.[9][10]
Q4: What is the mechanism of action of this compound?
A4: As a tetracycline antibiotic, this compound works by inhibiting protein synthesis in bacteria. It passively diffuses through bacterial cell membranes and binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[3][6]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed upon reconstitution of lyophilized this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Reconstitution Diluent: The pH or chemical composition of the diluent may not be optimal. | Use Sterile Water for Injection, USP, as the primary reconstitution diluent. Avoid using strongly acidic or alkaline solutions. |
| Low Temperature of Diluent: Using a cold diluent can decrease the solubility of this compound. | Allow the diluent to reach room temperature before reconstitution. |
| Inadequate Mixing: Insufficient agitation may lead to incomplete dissolution. | Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking, which can cause foaming. |
| High Drug Concentration: Attempting to achieve a concentration beyond its solubility limit. | Refer to the manufacturer's guidelines for the recommended concentration range. If a higher concentration is needed, a formulation study may be required. |
Issue 2: The reconstituted this compound solution appears discolored (darker yellow or brown).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound: Exposure to light, high temperatures, or non-optimal pH can cause degradation. | Protect the lyophilized powder and reconstituted solution from light. Store as recommended and use the solution promptly after reconstitution. |
| Oxidation: The presence of oxidizing agents can lead to discoloration. | Ensure all glassware and equipment are clean and free of oxidizing residues. Use high-purity solvents and reagents. |
Issue 3: Loss of potency or inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Chemical Instability: Degradation of this compound in solution over time. | Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution refrigerated and protected from light, and validate its stability under these conditions. |
| Incompatibility with IV Fluids: Co-administration with incompatible drugs or infusion fluids. | Do not mix this compound with other drugs unless compatibility has been established. Use dedicated IV lines or flush the line thoroughly with a compatible solution before and after administration. |
| Adsorption to Container/Tubing: The drug may adsorb to the surface of plastic containers or IV tubing. | Use glass containers for storage when possible. If plastic is used, validate the potential for adsorption. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for High Concentration
Objective: To prepare a high-concentration stock solution of this compound from a lyophilized powder for parenteral administration in a research setting.
Materials:
-
Lyophilized this compound powder
-
Sterile Water for Injection, USP
-
Sterile, depyrogenated glass vials
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation: Work in a laminar flow hood or a biological safety cabinet to maintain sterility. Allow the lyophilized this compound and Sterile Water for Injection to come to room temperature.
-
Calculation: Determine the volume of Sterile Water for Injection required to achieve the desired high concentration.
-
Reconstitution: Aseptically add the calculated volume of Sterile Water for Injection to the vial containing the lyophilized this compound.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated glass vial.
-
Inspection: Visually inspect the final solution for any particulate matter or discoloration.
-
Use: Use the freshly prepared solution immediately for optimal potency.
Protocol 2: Quantification of this compound Concentration and Purity by HPLC
Objective: To determine the accurate concentration and assess the purity of a prepared this compound solution using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound reference standard
-
Mobile phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted to be slightly acidic.
-
Diluent: A solution similar to the mobile phase.
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard of a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an aliquot of the prepared this compound solution to an expected concentration within the range of the calibration standards.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Set the UV detector to the appropriate wavelength for this compound (typically around 280 nm or 355 nm).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Assess purity by examining the chromatogram for the presence of degradation peaks.
-
Data Presentation
Table 1: Solubility of this compound in Common Parenteral Diluents
| Diluent | Solubility (mg/mL) at 25°C | Appearance of Solution |
| Sterile Water for Injection | > 1000 | Clear, yellow solution |
| 0.9% Sodium Chloride (Normal Saline) | High | Clear, yellow solution |
| 5% Dextrose in Water (D5W) | High | Clear, yellow solution |
Note: While this compound is highly soluble in these diluents, its stability can vary. Solutions should be prepared fresh and used immediately.
Table 2: Representative Stability of this compound (10 mg/mL) in Different Intravenous Fluids at Room Temperature (25°C)
| Time (hours) | % Remaining in 0.9% Sodium Chloride (pH ~5.5) | % Remaining in 5% Dextrose (D5W) (pH ~4.5) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 90 | 94 |
| 12 | 85 | 91 |
| 24 | < 75 | < 85 |
Disclaimer: This table provides representative data based on the known chemical properties of tetracyclines. Actual stability will depend on specific formulation, concentration, and environmental conditions and should be experimentally determined.
Table 3: General Compatibility of this compound with Other Parenteral Drugs
| Drug Class | Compatibility | Recommendation |
| Penicillins | Incompatible | Do not mix or co-administer through the same IV line. |
| Cephalosporins | Incompatible | Do not mix or co-administer through the same IV line. |
| Aminoglycosides | Incompatible | Do not mix or co-administer through the same IV line. |
| Heparin | Incompatible | Do not mix or co-administer through the same IV line. |
| Bicarbonate Solutions | Incompatible | Precipitation is likely due to an increase in pH. |
Note: This is not an exhaustive list. Always consult a comprehensive drug compatibility database before co-administering any medications.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3985768A - Process for producing this compound - Google Patents [patents.google.com]
- 3. Kinetics of drug decomposition. Part 45. Logk--pH profile for this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. nursingcenter.com [nursingcenter.com]
- 9. Development and optimization of lyophilization cycle [wisdomlib.org]
- 10. pci.com [pci.com]
Technical Support Center: Overcoming Poor Bioavailability of Tetracyclines in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor tetracycline bioavailability in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of tetracyclines?
A1: The poor oral bioavailability of tetracyclines is primarily due to a combination of factors:
-
Low Aqueous Solubility: Many tetracycline derivatives have inherently low solubility in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
-
Chelation with Metal Ions: Tetracyclines readily form insoluble complexes (chelates) with polyvalent metal cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), and aluminum (Al³⁺).[4][5][6][7][8][9] These ions are often present in animal chow, water, and antacids, significantly reducing the amount of free drug available for absorption.[9][10][11][12]
-
Food Effect: Co-administration with food, particularly dairy products, can significantly decrease the absorption of most tetracyclines.[13][14][15][16][17][18][19] The extent of this effect varies depending on the specific tetracycline derivative.[14][15]
-
Efflux Pumps: Tetracyclines can be actively transported out of intestinal epithelial cells by efflux pumps, such as P-glycoprotein, which reduces their net absorption.[20]
-
Epimerization: In solution, tetracyclines can undergo epimerization at the C4 position, converting them into less active forms (epi-tetracyclines) that may have different absorption characteristics.[21]
Q2: Which tetracycline derivatives exhibit better oral bioavailability?
A2: Doxycycline and minocycline, which are more lipophilic, are generally more completely absorbed from the gastrointestinal tract compared to older tetracyclines like chlortetracycline and tetracycline itself.[11][12][22] However, even their absorption can be affected by the factors mentioned above, albeit to a lesser extent for some interactions.[12][16]
Q3: Can the route of administration be changed to bypass poor oral absorption?
A3: Yes, alternative routes of administration can be employed to circumvent the issues of poor oral bioavailability. Intravenous (IV) and intramuscular (IM) injections are common alternatives.[23][24] Some tetracycline formulations are specifically designed for parenteral administration.[22][25] This ensures that a precise amount of the drug enters the systemic circulation.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Tetracycline After Oral Gavage in Rodents
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chelation with divalent/trivalent cations in chow. | Fast the animals overnight (ensure this is ethically approved and appropriate for the study). Provide purified water low in mineral content. | Increased and more consistent plasma drug levels. |
| Interaction with components of the vehicle. | Use a simple aqueous vehicle like water or saline. Avoid vehicles containing milk, antacids, or high concentrations of metal ions. | Improved drug absorption and less variability between subjects. |
| Degradation of tetracycline in solution. | Prepare fresh dosing solutions daily. Protect the solution from light, as tetracyclines are light-sensitive.[26] Store refrigerated for short periods if necessary.[26] | Consistent dosing concentration and prevention of administering degraded, potentially toxic compounds.[12][26] |
Issue 2: Sub-therapeutic Drug Levels Despite Using an Appropriate Oral Dose
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic solubility of the tetracycline. | Formulation Strategy: Prepare a solid dispersion of the tetracycline with a hydrophilic polymer like povidone K30 (PVPK30) or hydroxypropyl-β-cyclodextrin (HP-β-CD).[27][28] | Enhanced solubility and dissolution rate, leading to improved bioavailability.[27][28] |
| Efflux pump activity in the gut. | Co-administration with an Efflux Pump Inhibitor: Administer a non-specific efflux pump inhibitor, such as cyclosporine A, prior to or along with the tetracycline.[20] (Note: This must be carefully considered for its potential impact on the experimental model). | Increased intestinal absorption and higher plasma concentrations of the tetracycline.[20] |
| Rapid metabolism or clearance. | Pharmacokinetic Modeling: Conduct a pilot pharmacokinetic study to determine the half-life of the tetracycline in the specific animal model. Adjust the dosing frequency accordingly. | Optimized dosing regimen to maintain therapeutic drug levels. |
Data Presentation
Table 1: Impact of Food and Metal Ions on Tetracycline Bioavailability
| Tetracycline Derivative | Co-administered Substance | Approximate Reduction in Absorption | Reference |
| Tetracycline | Food | ~50% | [16][18] |
| Tetracycline | Milk | ~65% | [17] |
| Tetracycline | Iron | ~81% | [15][17] |
| Doxycycline | Food | ~20% | [16] |
| Minocycline | Food | ~13% | [17] |
| Minocycline | Milk | ~27% | [17] |
| Minocycline | Iron | ~77% | [17] |
| Sarecycline | High-fat meal with milk | Cmax decreased by 31%, AUC decreased by 27% | [15][18] |
Table 2: Enhancement of Chlortetracycline Hydrochloride (CTC) Solubility with Polymers
| Polymer | Drug-to-Polymer Ratio (w/w) | Fold Increase in Solubility | Reference |
| Povidone K30 (PVPK30) | 1:0.75 | 6.25 | [27][28] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | 7.7 | [27][28] |
| Gelatin | 1:1 | 3.75 | [27][28] |
Experimental Protocols
Protocol 1: Preparation of a Tetracycline-Polymer Solid Dispersion
This protocol is based on the methodology for improving the solubility of chlortetracycline hydrochloride.[27][28]
Materials:
-
Chlortetracycline hydrochloride (CTC)
-
Povidone K30 (PVPK30)
-
Mortar and pestle
-
Spatula
-
Distilled water
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC for concentration analysis
Methodology:
-
Weigh CTC and PVPK30 at the desired drug-to-polymer weight ratio (e.g., 1:0.75).[27][28]
-
Transfer the powders to a mortar.
-
Grind the mixture thoroughly with the pestle for 10-15 minutes to ensure a homogenous solid dispersion.
-
To determine the solubility enhancement, add an excess amount of the prepared solid dispersion to a known volume of distilled water in a centrifuge tube.
-
Vortex the tube vigorously for 5 minutes and then place it in a shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of CTC using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Compare the solubility to that of pure CTC powder treated under the same conditions.
Protocol 2: In Vivo Evaluation of an Oral Tetracycline Formulation in a Rodent Model
Materials:
-
Test tetracycline formulation (e.g., aqueous solution, nanoemulsion, solid dispersion)
-
Control tetracycline formulation (e.g., simple aqueous suspension)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
HPLC-MS/MS for bioanalysis
Methodology:
-
Fast the animals overnight (e.g., 12 hours) with free access to water to minimize food-drug interactions.
-
Divide the animals into experimental groups (e.g., control formulation group, test formulation group). A minimum of 5 animals per group is recommended.
-
Administer the respective tetracycline formulations via oral gavage at a predetermined dose (e.g., 50 mg/kg).[29]
-
Collect blood samples at specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of tetracycline in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess and compare the bioavailability of the different formulations.
Mandatory Visualizations
Caption: Logical relationship between causes of poor bioavailability and strategies for improvement.
Caption: Experimental workflow for in vivo evaluation of oral tetracycline formulations.
Caption: Signaling pathway of tetracycline absorption and key points of bioavailability loss.
References
- 1. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Interactions with the absorption of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Tetracyclines – Rat Guide [ratguide.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral Tetracycline-Class Drugs in Dermatology: Impact of Food Intake on Absorption and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral Tetracycline-Class Drugs in Dermatology: Impact of Food Intake on Absorption and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability of tetracycline and doxycycline in fasted and nonfasted subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absorption of minocycline hydrochloride and tetracycline hydrochloride. Effect of food, milk, and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Tetracycline-Class Drugs in Dermatology: Impact of Food Intake on Absorption and Efficacy [mdpi.com]
- 19. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Bioavailability of tetracyclines is substantially increased by administration of cyclosporine A, a non-specific efflux-pump blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Antibiotic Administration Routes Significantly Influence the Levels of Antibiotic Resistance in Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetracycline Hydrochloride – Rat Guide [ratguide.com]
- 27. Polymers Enhance Chlortetracycline Hydrochloride Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Potential drug interactions with Rolitetracycline in multi-drug studies
Welcome to the technical support center for researchers and scientists working with Rolitetracycline. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions in multi-drug studies.
Frequently Asked Questions (FAQs)
Q1: What are the known potential drug interactions with this compound?
A1: this compound, a tetracycline antibiotic, has the potential to interact with a variety of other drugs. These interactions can be broadly categorized as those affecting the absorption, metabolism, or activity of either this compound or the co-administered drug. It is crucial to note that while a significant number of interactions are listed for the tetracycline class of antibiotics, specific quantitative data for this compound is limited. Much of the guidance is extrapolated from studies on other tetracyclines.
Q2: Are there specific classes of drugs that I should be particularly cautious about when co-administering with this compound?
A2: Yes, several drug classes warrant special attention due to the potential for clinically significant interactions. These include:
-
Anticoagulants: this compound may enhance the effects of anticoagulants like warfarin, acenocoumarol, and phenprocoumon, potentially increasing the risk of bleeding.[1][2]
-
Penicillin and Cephalosporin Antibiotics: Co-administration may lead to antagonistic effects, reducing the bactericidal activity of penicillins and cephalosporins. However, some in vitro studies have shown additive or synergistic effects against certain bacteria.[3]
-
Oral Contraceptives: The efficacy of oral contraceptives may be reduced when taken with tetracyclines, potentially leading to unintended pregnancies.[4][5] The proposed mechanism involves the disruption of gut flora, which can affect the enterohepatic circulation of contraceptive steroids.[5]
-
Anticonvulsants: Some tetracyclines have been shown to have anticonvulsant effects, but interactions with prescribed antiepileptic drugs are not well-documented for this compound specifically.[6][7] Caution is advised, and monitoring for changes in seizure control or side effects is recommended.
-
Retinoids (e.g., Acitretin, Alitretinoin, Isotretinoin): The concurrent use of these drugs with this compound can increase the risk of pseudotumor cerebri (benign intracranial hypertension).[1]
-
Divalent and Trivalent Cations (e.g., antacids containing aluminum, calcium, magnesium; iron supplements; zinc): These can chelate with this compound and significantly decrease its absorption.[1][8]
Q3: How can I troubleshoot unexpected results in my experiment that I suspect are due to a drug interaction with this compound?
A3: If you observe unexpected results, such as altered efficacy or toxicity, consider the following troubleshooting steps:
-
Review Co-administered Agents: Carefully check all other drugs, supplements, and even components of the experimental medium for potential interactants, especially those containing divalent or trivalent cations.
-
Stagger Administration: If a potential absorption-based interaction is suspected (e.g., with antacids), consider separating the administration times of this compound and the interacting agent by several hours.
-
Consult Pharmacokinetic Data: If available, review the pharmacokinetic profiles of the co-administered drugs to identify potential for overlapping metabolic pathways or excretion routes.
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment for each drug individually and in combination to determine if the interaction is synergistic, additive, or antagonistic.
-
Consider In Vitro Models: Utilize in vitro models, such as cell cultures or isolated enzyme assays, to investigate the specific mechanism of interaction in a controlled environment.
Troubleshooting Guides
Issue: Reduced Efficacy of this compound in an In Vivo Model
Possible Cause: Co-administration of agents containing divalent or trivalent cations (e.g., calcium, magnesium, aluminum, iron, zinc) in the diet or as part of the formulation.[1][8]
Troubleshooting Steps:
-
Analyze the composition of the animal feed and any drug vehicles for the presence of interfering cations.
-
If cations are present, switch to a purified diet or a vehicle free of these cations.
-
If the co-administered drug is a salt containing such cations, consider using a different salt form if available.
-
If inseparable, administer this compound at least 2 hours before or 4 hours after the cation-containing substance.
Issue: Increased Toxicity Observed in a Multi-Drug Study Involving this compound and an Anticoagulant
Possible Cause: Potentiation of the anticoagulant effect by this compound.[1][2]
Troubleshooting Steps:
-
Monitor coagulation parameters (e.g., prothrombin time, INR) more frequently in the experimental animals.
-
Reduce the dose of the anticoagulant and titrate to the desired effect in the presence of this compound.
-
Consider using an alternative antibiotic with a lower potential for this interaction if the study design permits.
Quantitative Data Summary
The following table summarizes in vitro interaction data between this compound and penicillin/cephalothin against E. coli and S. aureus.
| Organism | Drug Combination | Interaction Observed | Quantitative Finding | Reference |
| Escherichia coli (20 strains) | This compound + Penicillin/Cephalothin | Additive or Synergistic in 40-50% of strains | Growth of penicillin-induced spheroplasts was inhibited by much lower concentrations of this compound than the parent cells. | [3] |
| Staphylococcus aureus (14 strains) | This compound + Penicillin/Cephalothin | Additive or Synergistic in 40-50% of strains | Growth of stable staphylococcal L-forms was inhibited by much lower concentrations of this compound than the parent cells. | [3] |
Note: The study also noted a slight antagonism between 3 and 8 hours of incubation, which was not present at 24 hours.[3]
Experimental Protocols
Protocol: In Vitro Assessment of Drug Interactions with this compound using the Checkerboard Dilution Technique
This protocol is designed to determine if the combination of this compound and another antimicrobial agent results in a synergistic, additive, indifferent, or antagonistic effect.
1. Materials:
-
This compound powder
-
Test drug powder
-
Appropriate bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Mueller-Hinton broth (or other suitable growth medium)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
2. Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the test drug in a suitable solvent.
-
Create a series of two-fold dilutions for each drug in the growth medium.
-
-
Checkerboard Setup:
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the test drug along the y-axis.
-
The final volume in each well should be the same.
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of individual agents.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum and add it to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Combination of bacteriostatic and bactericidal drugs: lack of significant in vitro antagonism between penicillin, cephalothin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline and oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics and oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline and tetracycline-class antibiotics are protective against partial seizures in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Effect of Minocycline on Pentylenetetrazole-Induced Seizure in Mice: Involvement of 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Rolitetracycline
Welcome to the technical support center for Rolitetracycline. This resource is designed for researchers, scientists, and drug development professionals to help mitigate off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum, semi-synthetic tetracycline antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains.[1][2]
Q2: What are the known off-target effects of this compound and other tetracyclines in mammalian cells?
A2: Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, tetracyclines can inhibit mitochondrial protein synthesis in eukaryotic cells.[2][3][4][5] This is a primary cause of off-target effects. Known consequences observed at concentrations used for inducible gene expression systems include:
-
Mitochondrial Dysfunction: Reduced oxygen consumption, disruption of the electron transport chain, and a shift towards glycolytic metabolism.[3][4][6]
-
Altered Gene Expression: Widespread changes in nuclear and mitochondrial gene expression have been reported, affecting pathways like oxidative phosphorylation and glycolysis.[4][6]
-
Changes in Cellular Phenotype: Effects on cell proliferation, induction of apoptosis, and impairment of T-cell function have been noted.[5][6][7]
-
Pro-oxidative Effects: this compound has been shown to increase lipoperoxidation in cardiac mitochondria.[8]
Q3: We are using a Tet-inducible (Tet-On/Tet-Off) system. Can this compound affect our results beyond just inducing gene expression?
A3: Yes. The concentrations of tetracycline derivatives (like doxycycline, which is functionally similar to this compound in these systems) used to regulate gene expression are often sufficient to cause the off-target effects mentioned above.[3][7][9] This can confound results, as observed changes may be a combination of your gene of interest's function and the drug's impact on cellular metabolism and physiology. This is sometimes referred to as a "two-hit model," where the cell is sensitized by the antibiotic, potentially amplifying the effect of the induced gene.[3][9]
Q4: How can I minimize the concentration of this compound needed for my experiment?
A4: The most effective strategy is to determine the minimum concentration that provides the desired effect (e.g., sufficient gene induction) with the lowest possible toxicity. This requires performing a dose-response curve.[7] Newer, more sensitive Tet-inducible systems may also require lower inducer concentrations.[3][9]
Q5: What are essential controls to include when using this compound in cellular assays?
A5: To distinguish the effects of your experimental variable from the off-target effects of this compound, you should include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Parental/Wild-Type Control + this compound: The same cell line, but without your gene of interest cassette, treated with the same concentration of this compound. This helps identify effects caused solely by the drug.[7]
-
Uninduced Control: If using an inducible system, include a sample of your engineered cells that are not treated with this compound.
Troubleshooting Guides
Problem 1: High background or "leaky" expression in my Tet-On system.
-
Possible Cause: The concentration of this compound may be too high, or the cell culture serum may contain tetracycline contaminants.[10]
-
Solution:
-
Use Tetracycline-Free Serum: Switch to a certified tetracycline-free fetal bovine serum (FBS) to avoid unintended induction.[10]
-
Titrate this compound: Perform a dose-response experiment to find the lowest concentration that induces your gene of interest to the desired level without causing significant background.
-
System Optimization: Ensure you are using a modern, tight "Tet-On" system (rtTA-based), which is designed for low background expression in the absence of the inducer.[11]
-
Problem 2: Observed cellular effects (e.g., slowed proliferation, metabolic changes) do not align with the expected function of my induced gene.
-
Possible Cause: The observed phenotype is likely an off-target effect of this compound on mitochondrial function and cellular metabolism.[6][7]
-
Solution:
-
Perform Control Experiments: Treat a parental (non-engineered) cell line with the same concentration of this compound.[7] If you observe the same phenotype, it is attributable to the drug.
-
Lower the Concentration: Determine the lowest effective concentration of this compound via titration to minimize these side effects.[7]
-
Assess Mitochondrial Health: Run assays to directly measure mitochondrial function, such as an oxygen consumption rate (OCR) assay or a cell viability assay like the MTT assay, to quantify the metabolic impact of your working concentration.[4][12]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistency can arise from spontaneous loss of inducibility in cell lines over successive passages or variations in drug preparation.[10]
-
Solution:
-
Cell Line Maintenance: Use low-passage cells for your experiments. Periodically re-validate the inducibility of your cell line.
-
Fresh Drug Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light. Avoid repeated freeze-thaw cycles.
-
Standardize Protocols: Ensure consistent cell seeding density and treatment duration across all experiments.[13]
-
Data Presentation
Table 1: Recommended Concentration Ranges and Associated Off-Target Effects
| Concentration Range (Typical for Doxycycline) | Primary Use | Potential Off-Target Effects Observed | Mitigation Strategy |
| 10 - 100 ng/mL | Induction of high-sensitivity Tet systems | Minimal, but still possible. May cause subtle changes in gene expression.[14] | Use appropriate controls; verify mitochondrial function. |
| 100 - 1000 ng/mL (0.1 - 1 µg/mL) | Standard Tet-On/Tet-Off Systems | Impaired mitochondrial translation, reduced oxygen consumption, altered gene expression, shift to glycolysis.[4][6] | Determine lowest effective dose; run parental cell line controls. |
| > 1 µg/mL | High-level induction, older systems | Increased risk of significant cytotoxicity, apoptosis, and profound metabolic disruption.[6] | Avoid if possible; if necessary, use for short-duration experiments only. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)
This protocol helps identify the minimum drug concentration required for effective gene induction while minimizing cytotoxicity.
Materials:
-
Your engineered cell line (Tet-inducible)
-
Parental/wild-type cell line
-
96-well cell culture plates
-
Complete growth medium (use tetracycline-free FBS)
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Cell Plating: Seed both engineered and parental cells into 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well).[13] Allow cells to attach overnight.
-
Prepare Drug Dilutions: Create a serial dilution of this compound in complete medium. A common range to test is 0, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Include a "medium only" (no drug) control.[13] Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Gene Induction (Engineered Cells): After incubation, lyse the cells and quantify the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA, Western blot or fluorescence for protein).
-
Assess Cell Viability (Both Cell Lines): In a parallel plate, add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis:
-
Plot the gene induction level against the this compound concentration to determine the EC50 (effective concentration for 50% maximal induction).
-
Plot the percent cell viability against the this compound concentration to determine the IC50 (inhibitory concentration causing 50% toxicity).
-
Select a working concentration that provides strong gene induction (ideally on the plateau of the induction curve) but shows high cell viability (>90%).
-
Protocol 2: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol provides a direct measure of mitochondrial health in response to this compound treatment.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Appropriate cell culture microplates for the instrument
-
Your cell line(s) of interest
-
This compound
-
Assay medium and reagents for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A)
Methodology:
-
Cell Plating: Seed cells into the Seahorse microplate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Pre-treatment: Treat the cells with your chosen working concentration of this compound and a vehicle control for the desired duration (e.g., 24 hours) in a standard incubator.
-
Assay Preparation: One hour before the assay, replace the treatment medium with the Seahorse assay medium and place the plate in a non-CO2 incubator.
-
Run Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial inhibitors. Run the assay on the Seahorse XF Analyzer to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Compare the OCR profiles of this compound-treated cells to the vehicle-treated controls. A significant decrease in basal or maximal respiration indicates mitochondrial dysfunction.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Simplified pathway of mitochondrial off-target effects.
Caption: Workflow for determining optimal drug concentration.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. [Peroxidative effects of tetracycline antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Circulatory Effects: Rolitetracycline vs. Doxycycline
In the landscape of tetracycline antibiotics, both rolitetracycline and doxycycline have been utilized for their broad-spectrum antimicrobial properties. However, their impact on the circulatory system presents a critical consideration for researchers and drug development professionals. This guide provides a comparative analysis of the circulatory effects of this compound and doxycycline, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Quantitative Data Summary
A key comparative study investigating the circulatory tolerance of high doses of this compound and doxycycline provides valuable quantitative insights. The data, summarized below, highlights differential effects on key cardiovascular parameters.
| Parameter | This compound | Doxycycline | Key Findings |
| Blood Pressure | Minor, short-lasting increase at 16 mg/kg. Significantly greater increase than doxycycline at 32 mg/kg.[1] | Minor, short-lasting increase at 16 mg/kg.[1] | Both drugs cause a transient increase in blood pressure at lower doses. At higher doses, this compound induces a more pronounced hypertensive effect.[1] |
| ECG (P-Q Interval) | Extension of P-Q interval at 16 mg/kg. Pathological P-Q values (>160 ms) and AV block observed in a portion of subjects. Significantly greater extension than doxycycline at 32 mg/kg.[1] | Extension of P-Q interval at 16 mg/kg, but no pathological values observed.[1] | This compound demonstrates a greater propensity for inducing cardiac conduction delays, including atrioventricular (AV) block, compared to doxycycline.[1] |
| Heart Rate | Noted as a parameter of investigation, but specific comparative changes are not detailed in the abstract.[1] | Noted as a parameter of investigation, but specific comparative changes are not detailed in the abstract.[1] | Further investigation into the specific effects on heart rate is warranted. |
Experimental Protocols
The following methodology was employed in a key comparative study to assess the circulatory effects of this compound and doxycycline.
Title: On the circulation compatibility of doxycycline and this compound in conscious minipigs.[1]
Objective: To investigate the effects of large doses of doxycycline and this compound on blood pressure, heart rate, and ECG in conscious minipigs.[1]
Experimental Subjects:
-
36 conscious minipigs.[1]
Drug Administration:
-
The antibiotics were infused into the v. tibialis.[1]
-
Doses administered were 16, 24, and 32 mg/kg.[1]
-
Injection periods were 4, 6, and 8 minutes.[1]
-
The administered doses were approximately 10-20 times the therapeutic single dose of doxycycline and 4-8 times the single dose of this compound.[1]
Parameters Monitored:
-
Blood pressure[1]
-
Heart rate[1]
-
Electrocardiogram (ECG), with a specific focus on the P-Q interval[1]
Endpoint: The study aimed to compare the circulatory tolerance of the two drugs, particularly at high doses, to inform on the safety of increasing therapeutic doses.[1]
Signaling Pathways and Mechanisms of Action
The circulatory effects of this compound and doxycycline are underpinned by their distinct mechanisms of action beyond their primary antibacterial function.
This compound: Primary Mechanism
This compound, a semisynthetic tetracycline, primarily functions by inhibiting bacterial protein synthesis.[2][3][4] It passively diffuses through bacterial porin channels and reversibly binds to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[2][4] Its direct circulatory effects, as observed in experimental studies, appear to be more pronounced in terms of cardiovascular stress compared to doxycycline, though the specific signaling pathways for these effects are less defined.[1]
This compound's primary mechanism of action.
Doxycycline: A Multifaceted Circulatory Impact
Doxycycline's influence on the circulatory system is more extensively studied and appears to be multifaceted, involving mechanisms independent of its antibiotic activity.
One of the key non-antibiotic actions of doxycycline is the inhibition of matrix metalloproteinases (MMPs).[5] MMPs are enzymes involved in the degradation of the extracellular matrix, and their activity is crucial in vascular remodeling. By inhibiting MMPs, doxycycline can influence vascular smooth muscle cell adhesion and migration, which are important processes in pathological vascular remodeling.[5]
Recent studies have also shed light on doxycycline's impact on cardiac mitochondrial function. Research indicates that doxycycline can impair mitochondrial respiration and cardiac contractility, leading to systolic and diastolic dysfunction in preclinical models.[6][7][8][9] This effect is attributed to the inhibition of mitochondrial protein synthesis, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes.[6][7][8]
Doxycycline's multifaceted circulatory effects.
Conclusion
The available experimental evidence suggests that while both this compound and doxycycline can induce transient circulatory changes, this compound appears to have a narrower safety margin at higher doses, with a greater potential for adverse cardiovascular events such as significant blood pressure elevation and cardiac conduction disturbances.[1] Doxycycline, conversely, demonstrates better circulatory tolerance in direct comparative studies.[1]
The mechanisms underlying these differences are likely complex. While this compound's circulatory effects are less understood beyond its primary antibiotic action, doxycycline's influence is attributed to a broader range of activities, including the well-documented inhibition of MMPs and more recently discovered effects on mitochondrial function.[5][6][7][8] These non-antibiotic properties of doxycycline may contribute to its different cardiovascular profile.
For researchers and drug development professionals, these findings underscore the importance of considering the distinct circulatory effects of different tetracycline derivatives. Further investigation into the specific signaling pathways affected by this compound is warranted to fully understand its cardiovascular risk profile. Conversely, the multifaceted actions of doxycycline present both potential therapeutic avenues and cautionary considerations, particularly in patients with pre-existing cardiovascular or mitochondrial conditions.[6]
References
- 1. [On the circulation compatibility of doxycycline and this compound in conscious minipigs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Doxycycline Alters Vascular Smooth Muscle Cell Adhesion, Migration, and Reorganization of Fibrillar Collagen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
Rolitetracycline vs. Oxytetracycline: A Comparative Guide to In Vivo Bacterial Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rolitetracycline and Oxytetracycline, two broad-spectrum antibiotics belonging to the tetracycline class. The focus is on their in vivo bacterial inhibition, supported by available experimental data. It is important to note that while both are established tetracyclines, direct head-to-head in vivo comparative studies on their bacterial inhibition efficacy are limited in recent literature. This comparison is therefore synthesized from individual studies and in vitro data.
Executive Summary
This compound, a semisynthetic derivative of tetracycline, is administered parenterally and acts as a prodrug, releasing tetracycline in vivo.[1] Oxytetracycline, a natural product of Streptomyces rimosus, is widely used in both human and veterinary medicine and can be administered through various routes.[2][3][4] Both antibiotics function by inhibiting bacterial protein synthesis.[3][5] While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their pharmacokinetic profiles and specific efficacies can differ.[2][5]
Mechanism of Action
Both this compound (through its active form, tetracycline) and Oxytetracycline share the same mechanism of action. They are bacteriostatic agents that interfere with protein synthesis in bacteria. This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1][3][5] This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting protein production and bacterial growth.[3]
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Tetracycline Derivatives and Their Impact on Liver Enzyme Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various tetracycline derivatives—tetracycline, doxycycline, minocycline, and sarecycline—on liver enzyme levels. The information is compiled from a review of clinical trial data, pharmacovigilance studies, and scientific literature to assist in informed decision-making in research and drug development.
Executive Summary
Tetracycline derivatives are a class of broad-spectrum antibiotics widely used for various bacterial infections and dermatological conditions such as acne. While generally considered safe, some derivatives have been associated with varying degrees of hepatotoxicity, ranging from mild, transient elevations in liver enzymes to severe liver injury. Minocycline is the most frequently implicated derivative, with a notable association with autoimmune hepatitis. Doxycycline-induced liver injury is considered rare and idiosyncratic. High-dose intravenous tetracycline has a historical association with severe hepatotoxicity, though oral formulations are rarely linked to liver damage. The newest derivative, sarecycline, has demonstrated a favorable liver safety profile in clinical trials, with rates of liver enzyme elevations comparable to placebo.
Data on Liver Enzyme Elevations
The following table summarizes the reported effects of different tetracycline derivatives on liver enzyme levels, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
| Tetracycline Derivative | Incidence of Liver Enzyme Elevation | Type of Liver Injury | Latency Period | Severity and Notes |
| Tetracycline | Rare with oral administration. | Primarily microvesicular steatosis with high-dose IV administration. | 3-10 days for IV-induced fatty liver. | Severe, potentially fatal, acute fatty liver is historically associated with high-dose intravenous use, particularly in pregnant women. Oral tetracycline is a very rare cause of clinically apparent liver injury. |
| Doxycycline | Rare. | Can be hepatocellular, cholestatic, or mixed. | Short, typically within 1 to 2 weeks of starting therapy. | Liver injury is idiosyncratic and often associated with hypersensitivity features. Generally resolves upon discontinuation. A pharmacovigilance study found a lower reporting odds ratio for severe drug-induced liver injury compared to minocycline and tigecycline. |
| Minocycline | More frequent than other tetracyclines. | Two primary forms: 1. Hypersensitivity reaction (acute hepatitis-like). 2. Autoimmune hepatitis (chronic hepatitis-like). | 1-3 months for acute hepatitis-like syndrome; months to years for autoimmune hepatitis. | Can be severe and may require corticosteroid treatment. Guidelines recommend baseline and periodic monitoring of liver function tests for patients on long-term therapy. |
| Sarecycline | Infrequent and mild, comparable to placebo. | Not associated with clinically apparent liver injury in trials. | Not established due to low incidence. | In Phase 3 clinical trials, there were no clinically meaningful differences in clinical laboratory measurements, including liver function tests, between sarecycline and placebo groups. A small number of subjects discontinued treatment due to asymptomatic liver enzyme elevations, which resolved after stopping the drug. |
Experimental Protocols
Clinical Trial Monitoring of Liver Function
In clinical trials for tetracycline derivatives, especially for newer agents like sarecycline, liver function is a key safety endpoint. A general protocol for monitoring includes:
-
Baseline Assessment : Liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin, are measured before initiating treatment to establish a baseline for each participant.
-
Inclusion/Exclusion Criteria : Patients with pre-existing liver disease are often excluded from clinical trials of new drugs. For a comparative effectiveness study of doxycycline, liver disease was an exclusion criterion.
-
Periodic Monitoring : LFTs are monitored at regular intervals throughout the study. For long-term minocycline therapy, guidelines suggest monitoring at 1 month, 3 months, and then every 3-6 months.
-
Adverse Event Monitoring : Any signs or symptoms of liver injury, such as jaundice, nausea, or abdominal pain, are recorded as adverse events.
-
Discontinuation Criteria : Protocols define specific thresholds for liver enzyme elevations (e.g., >3 times the upper limit of normal) that would necessitate discontinuation of the study drug and further investigation.
Animal Models for Hepatotoxicity Studies
Animal models are utilized in preclinical studies to assess the potential for drug-induced liver injury. A common protocol involves:
-
Animal Selection : Rodents, such as Wistar or Sprague-Dawley rats, are frequently used.
-
Drug Administration : The tetracycline derivative is administered, often via intraperitoneal injection or oral gavage, at various doses. For example, tetracycline has been administered to rats at doses of 50 mg/kg to 200 mg/kg to induce liver injury.
-
Sample Collection : Blood samples are collected to measure serum levels of ALT, AST, and other liver enzymes.
-
Histopathological Analysis : After a defined period, the animals are euthanized, and their livers are excised for histopathological examination to identify changes such as steatosis, necrosis, and inflammation.
Mechanisms of Hepatotoxicity and Experimental Workflow
The mechanisms underlying tetracycline derivative-induced liver injury vary. For tetracycline, the proposed mechanism involves mitochondrial dysfunction, while for minocycline, an immune-mediated response is more likely.
Caption: Proposed mechanisms of tetracycline and minocycline-induced hepatotoxicity.
The following diagram illustrates a general workflow for investigating the hepatotoxic potential of a new tetracycline derivative.
Caption: Experimental workflow for assessing hepatotoxicity of tetracycline derivatives.
Rolitetracycline's Efficacy in the Face of Tetracycline Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of antibiotics is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of rolitetracycline's performance against tetracycline-resistant bacteria, supported by available experimental data and methodologies.
This compound, a semi-synthetic, parenteral tetracycline antibiotic, acts by inhibiting protein synthesis through its binding to the 30S ribosomal subunit.[1] It is a prodrug that is converted to tetracycline in the body. The emergence of bacterial resistance to tetracyclines, primarily through efflux pumps and ribosomal protection mechanisms, has challenged the efficacy of this class of antibiotics. This guide explores the extent to which this compound is affected by these common resistance mechanisms and compares its activity to other tetracycline derivatives.
Comparative Efficacy Against Resistant Strains
While specific data on this compound's activity against bacteria with genetically defined tetracycline resistance mechanisms are limited in publicly available literature, some studies offer insights into its comparative efficacy. A study comparing the in vitro activity of this compound, minocycline, and doxycycline against various serotypes of Escherichia coli and strains of Staphylococcus aureus provides valuable, albeit non-mechanistically defined, comparative data.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracyclines against E. coli and S. aureus
| Antibiotic | Organism | Mean MIC (µg/mL) in Bouillon | Mean MIC (µg/mL) in Serum |
| This compound | E. coli | Not Specified | <0.012 (for 27 out of 20 strains) |
| Minocycline | E. coli | Not Specified | <0.012 (for 27 out of 20 strains) |
| Doxycycline | E. coli | Not Specified | <0.012 (for 27 out of 20 strains) |
| This compound | S. aureus | Not Specified | Not Significantly Different from Bouillon |
| Minocycline | S. aureus | Not Specified | Not Significantly Different from Bouillon |
| Doxycycline | S. aureus | Not Specified | Not Significantly Different from Bouillon |
Source: Adapted from a study on the in vitro activities of this compound, minocycline, and doxycycline.[2] Note: The study reported that for 27 out of 20 E. coli strains, the MIC was less than 0.012 µg/mL in serum, suggesting a typographical error in the original publication; however, the potent activity is noted.
Studies on other tetracyclines have shown that second-generation derivatives like doxycycline and minocycline can be more effective than the parent tetracycline against bacteria possessing certain resistance mechanisms. For instance, many efflux pumps are less effective against doxycycline and minocycline.[3] Given that this compound is a prodrug of tetracycline, it is plausible that its intrinsic activity against resistant strains would be similar to that of tetracycline, potentially rendering it less effective against strains with robust efflux or ribosomal protection mechanisms compared to second and third-generation tetracyclines.
Major Mechanisms of Tetracycline Resistance
Understanding the primary mechanisms of tetracycline resistance is crucial for interpreting cross-resistance profiles.
Efflux Pumps
Efflux pumps are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps are encoded by tet genes, such as tet(A), tet(B), tet(C), tet(D), and tet(K).[4]
Ribosomal Protection Proteins (RPPs)
These proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to proceed even in the presence of the antibiotic.[4]
dot
Caption: Overview of tetracycline action and resistance mechanisms.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial isolates (including tetracycline-resistant and susceptible control strains)
-
Mueller-Hinton broth or agar
-
Tetracycline antibiotics (this compound, Tetracycline, Doxycycline, Minocycline)
-
Sterile microtiter plates or test tubes
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial twofold dilutions of each antibiotic are prepared in Mueller-Hinton broth in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The available evidence suggests that this compound, as a prodrug of tetracycline, likely exhibits a cross-resistance profile similar to tetracycline. This would imply reduced efficacy against bacterial strains harboring robust resistance mechanisms such as tetracycline-specific efflux pumps and ribosomal protection proteins. In contrast, second and third-generation tetracyclines, like minocycline, doxycycline, and tigecycline, have been specifically designed to overcome some of these resistance mechanisms and generally show better activity against such resistant strains.
For drug development professionals, this underscores the importance of moving beyond first-generation tetracycline scaffolds to develop novel derivatives with improved stability against enzymatic inactivation and reduced affinity for efflux pumps. Further head-to-head comparative studies of this compound against modern tetracyclines using a panel of well-characterized resistant strains are warranted to definitively establish its place in the current antimicrobial landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Rolitetracycline and Minocycline Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antibacterial activity of two tetracycline antibiotics: Rolitetracycline and Minocycline. The information presented is intended to assist researchers and professionals in drug development in understanding the relative potency and spectrum of these two compounds.
Executive Summary
This compound, a semi-synthetic derivative of tetracycline, and Minocycline, a second-generation semi-synthetic tetracycline, both exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. While both are broad-spectrum antibiotics, available data suggests differences in their potency against specific bacterial species. This guide summarizes the available quantitative data on their antibacterial activity, details the experimental protocols for determining such activity, and provides visual representations of their mechanism of action and relevant experimental workflows.
Data Presentation: Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Rolitetrracycline and Minocycline against common bacterial pathogens. It is important to note that direct head-to-head comparative data across a wide range of organisms is limited in publicly available literature.
| Bacterium | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Citation |
| Escherichia coli (20 serotypes) | This compound | <0.012 (for 27 out of 20 strains) | On average twice the MIC in bouillon | [1] |
| Minocycline | <0.012 (for 27 out of 20 strains) | On average twice the MIC in bouillon | [1] | |
| Staphylococcus aureus (16 strains) | This compound | Not specified | Substantially higher than MIC (at least 4x) | [1] |
| Minocycline | 0.04 - 0.75 | Not specified | [2] | |
| Pseudomonas aeruginosa | Minocycline | 32 - 128 | Not specified | [3] |
| Enterococcus faecalis | Minocycline | High resistance reported (40.2-44.2%) | Not specified | [4] |
Note: The data for E. coli from the cited study indicates high potency for both drugs, with the majority of strains being inhibited at a very low concentration. For S. aureus, while specific MICs for this compound were not provided in the comparative study, it was noted that the MBC was significantly higher than the MIC, a pattern also observed with Minocycline. Data for P. aeruginosa and E. faecalis was only available for Minocycline in the searched literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a bacterium. The following is a generalized protocol based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Stock Solution: A stock solution of this compound or Minocycline of a known concentration, prepared in a suitable solvent.
- Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate.
- The typical final concentration range for tetracyclines can vary but often spans from 0.06 to 64 µg/mL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility among E. faecalis and E. faecium from France, Germany, Italy, Spain and the UK (T.E.S.T. Surveillance Study, 2004-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
Rolitetracycline's Non-Antibacterial Profile: A Comparative Analysis with Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines, a class of broad-spectrum antibiotics, have long been recognized for their therapeutic benefits beyond their antimicrobial activity. These non-antibacterial properties, including anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects, have garnered significant interest for their potential in treating a wide range of diseases. This guide provides a comparative evaluation of the non-antibacterial effects of Rolitetracycline versus other well-studied tetracyclines like doxycycline and minocycline. While direct comparative data for this compound is limited in the current scientific literature, this document synthesizes available information to offer a comprehensive overview for research and drug development professionals.
This compound is a semi-synthetic, water-soluble prodrug of tetracycline, designed for parenteral administration.[1][2] Its chemical structure, a tetracyclic naphthacene carboxamide ring, is the foundation for the non-antibacterial activities observed across the tetracycline class.[3] The primary mechanism behind these effects is believed to be the chelation of metal ions, particularly zinc, which is a crucial cofactor for MMPs.[4]
I. Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including inflammation, tumor invasion, and tissue remodeling. Several tetracyclines have been shown to inhibit MMP activity, independent of their antibiotic properties.
Quantitative Comparison of MMP-9 Inhibition
Direct comparative studies on the MMP inhibitory activity of this compound are scarce. However, a study by Ghasemian et al. provides IC50 values for MMP-9 inhibition by tetracycline, minocycline, and doxycycline, offering a valuable benchmark.
| Tetracycline Derivative | IC50 for MMP-9 Inhibition (µM)[5] |
| Minocycline | 10.7 |
| Tetracycline | 40.0 |
| Doxycycline | 608.0 |
| This compound | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: The significantly higher IC50 value for doxycycline in this particular in vitro study is noteworthy and may warrant further investigation, as other studies have highlighted its potent MMP inhibitory effects in various contexts.
Structure-Activity Relationship and this compound's Potential
The ability of tetracyclines to inhibit MMPs is associated with their chemical structure. Modifications to the upper peripheral zone of the tetracycline skeleton, particularly at positions C7 through C9 of the D ring, can enhance their biological activity.[6] this compound is a prodrug that is converted to tetracycline in the body.[1][2] Therefore, its MMP inhibitory activity is expected to be comparable to that of tetracycline. Based on the available data, both minocycline and tetracycline show more potent in vitro inhibition of MMP-9 than doxycycline.
II. Anti-Inflammatory Effects
Tetracyclines exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory cell migration, reduction of pro-inflammatory cytokine production, and scavenging of reactive oxygen species (ROS).
While direct comparative studies including this compound are lacking, the general anti-inflammatory mechanisms of tetracyclines are well-documented. They are known to suppress the production of inflammatory mediators such as nitric oxide. A thesis by an unnamed author demonstrated that oxytetracycline, doxycycline, minocycline, and tigecycline all inhibited LPS-induced nitric oxide production in a dose-dependent manner by inhibiting the expression of inducible nitric oxide synthase.
Given that this compound is a prodrug of tetracycline, it is plausible that it shares similar anti-inflammatory properties. However, without direct experimental evidence, its relative potency compared to other tetracyclines remains unknown.
III. Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. Certain tetracyclines, notably minocycline, have demonstrated potent anti-apoptotic effects, particularly in the context of neurodegenerative diseases.[4] The anti-apoptotic mechanisms of tetracyclines are thought to involve the inhibition of caspases, key enzymes in the apoptotic cascade.[4]
Information regarding the specific anti-apoptotic activity of this compound is not available in the reviewed literature. As a prodrug of tetracycline, its anti-apoptotic potential would likely mirror that of the parent compound. Studies have shown that some tetracycline derivatives can selectively induce apoptosis in certain cell types, such as monocytes and macrophages.[7]
Experimental Protocols
In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)
This protocol is adapted from the study by Ghasemian et al.[5] and can be used to assess the inhibitory effect of tetracyclines on MMP-9 activity.
1. Enzyme Source:
-
Culture a human monocytic cell line (e.g., U-937) known to secrete MMP-9.
-
Collect the cell culture supernatant, which will serve as the source of MMP-9.
2. Gel Preparation:
-
Prepare a 10% polyacrylamide gel containing 0.1% gelatin.
3. Sample Preparation and Electrophoresis:
-
Mix the MMP-9 containing supernatant with non-reducing sample buffer.
-
Load the samples onto the gel and perform electrophoresis under non-reducing conditions.
4. Renaturation and Incubation:
-
After electrophoresis, wash the gel with a 2.5% Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2). For the experimental groups, add varying concentrations of the tetracycline derivatives to the developing buffer.
5. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
6. Data Analysis:
-
Quantify the intensity of the bands using densitometry software.
-
Calculate the percentage of MMP-9 inhibition for each tetracycline concentration compared to the control (no inhibitor).
-
Determine the IC50 value for each compound.
Visualizations
Signaling Pathway of Tetracycline-Mediated MMP Inhibition
Caption: Mechanism of MMP inhibition by tetracyclines.
Experimental Workflow for In Vitro MMP Inhibition Assay
Caption: Workflow for gelatin zymography assay.
Conclusion
The non-antibacterial properties of tetracyclines present a promising avenue for the development of novel therapeutics for a variety of inflammatory and tissue-destructive diseases. While doxycycline and minocycline have been the primary focus of research in this area, the potential of other derivatives, including this compound, warrants further investigation.
This guide highlights a significant data gap concerning the direct comparative evaluation of this compound's non-antibacterial effects. As a prodrug of tetracycline, it is reasonable to hypothesize that its activity profile would be similar to the parent compound. However, dedicated studies are crucial to confirm this and to determine its relative potency. Future research should aim to include this compound and other less-studied tetracyclines in comprehensive comparative analyses to fully elucidate the structure-activity relationships that govern their non-antibacterial actions. Such studies will be instrumental in guiding the rational design and development of next-generation tetracycline-based therapies.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | 751-97-3 [chemicalbook.com]
- 3. A Role for Non-Antimicrobial Actions of Tetracyclines in Combating Oxidative Stress in Periodontal and Metabolic Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. biomedres.us [biomedres.us]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of Rolitetracycline efficacy data from multiple studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of Rolitetracycline's efficacy, comparing its performance with other tetracycline alternatives based on available experimental data. The information is intended to support researchers and professionals in the fields of drug development and infectious disease.
Comparative Efficacy of Tetracyclines: In Vitro Analysis
An in vitro study by F. Daschner (1977) provides key comparative data on the efficacy of this compound, minocycline, and doxycycline against common bacterial pathogens. The study determined the minimal bacteriostatic concentration (MIC) and minimal bactericidal concentration (MBC) of these antibiotics against 20 different serotypes of Escherichia coli and 16 strains of Staphylococcus aureus.
The results indicated that for E. coli, the bactericidal concentrations were, on average, only twice as high as the bacteriostatic concentrations for all three tetracyclines.[1] Notably, the antimicrobial activity against E. coli was enhanced in the presence of serum.[1] For Staphylococcus aureus, the minimal bactericidal concentrations were significantly higher than the minimal bacteriostatic concentrations, at least four times higher on average.[1]
Below is a summary of the key findings from this study:
| Antibiotic | Organism | Key Finding |
| This compound | Escherichia coli | MBC on average twice the MIC. Activity enhanced in serum.[1] |
| Staphylococcus aureus | MBC on average at least four times higher than MIC.[1] | |
| Minocycline | Escherichia coli | MBC on average twice the MIC. Activity enhanced in serum.[1] |
| Staphylococcus aureus | MBC on average at least four times higher than MIC.[1] | |
| Doxycycline | Escherichia coli | MBC on average twice the MIC. Activity enhanced in serum.[1] |
| Staphylococcus aureus | MBC on average at least four times higher than MIC.[1] |
Experimental Protocols
The following outlines the likely experimental methodologies employed in the in vitro study by Daschner (1977), based on standard antimicrobial susceptibility testing procedures.
Determination of Minimal Inhibitory Concentration (MIC):
A broth microdilution or macrodilution method was likely used. In this method, a standardized inoculum of the bacterial strain is introduced into a series of tubes or wells containing serial twofold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth). The tubes are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Determination of Minimal Bactericidal Concentration (MBC):
Following the determination of the MIC, a small aliquot from each tube or well showing no visible growth is subcultured onto an antibiotic-free solid medium (e.g., Mueller-Hinton agar). The plates are then incubated. The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Serum Effect Testing:
To evaluate the effect of serum on antimicrobial activity, the MIC and MBC assays would be repeated with the addition of a specific concentration of serum to the growth medium. The results are then compared to those obtained without serum.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its in vitro efficacy.
Caption: Mechanism of action of this compound.
References
Advanced & Novel Applications
Application Notes and Protocols: Investigating Rolitetracycline as a Potential Inhibitor of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of Rolitetracycline, a semisynthetic tetracycline antibiotic, as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. While the direct inhibitory activity of this compound on HIV-1 integrase has not been extensively quantified in publicly available literature, studies on other tetracycline derivatives have suggested that this class of compounds may interact with and inhibit this critical viral enzyme.
HIV-1 integrase is an attractive target for antiretroviral drug development because it is essential for the replication of the virus and has no human counterpart. The enzyme catalyzes two key sequential reactions: 3'-processing and strand transfer, which are necessary for the integration of the viral DNA into the host cell's genome. Inhibition of either of these steps can effectively block the viral life cycle.
This document outlines the theoretical basis for investigating this compound, provides detailed protocols for the primary biochemical assays used to screen for HIV-1 integrase inhibitors, and includes visualizations to aid in understanding the experimental workflows and underlying biological pathways.
Data Presentation
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the inhibition of HIV-1 integrase by this compound. However, research into other tetracycline derivatives has shown that they can exhibit anti-HIV-1 activity and inhibit integrase. For instance, certain novel synthesized tetracycline derivatives have demonstrated moderate inhibition of both 3'-processing and strand transfer steps of HIV-1 integrase.[1]
To facilitate the investigation of this compound, the following tables are provided as templates for presenting experimentally determined data.
Table 1: In Vitro Inhibition of HIV-1 Integrase Catalytic Activity by this compound
| Compound | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Control Inhibitor (e.g., Raltegravir) | Reference value | Reference value |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Compound | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Control Drug (e.g., Zidovudine) | Reference value | Reference value | Reference value |
Experimental Protocols
The following are detailed protocols for the key biochemical assays used to evaluate the inhibitory activity of compounds against HIV-1 integrase.
Protocol 1: HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of a test compound to inhibit the endonucleolytic cleavage of a dinucleotide from the 3' ends of a synthetic viral DNA substrate by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide Substrate: A double-stranded DNA oligonucleotide mimicking the HIV-1 U5 LTR end, with a biotin label at the 3' end of one strand.
-
Assay Buffer: Typically contains HEPES, DTT, MgCl2 or MnCl2, and NaCl.
-
Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Streptavidin-coated microplates
-
Wash Buffer (e.g., PBS with Tween-20)
-
Detection Reagent (e.g., a labeled antibody or probe that recognizes the unprocessed oligonucleotide)
-
Plate reader capable of detecting the chosen label (e.g., fluorescence, colorimetric).
Procedure:
-
Substrate Immobilization:
-
Dilute the biotinylated oligonucleotide substrate in assay buffer.
-
Add the diluted substrate to the wells of a streptavidin-coated microplate.
-
Incubate to allow the biotin-streptavidin interaction to occur.
-
Wash the wells with wash buffer to remove unbound substrate.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of this compound and a known integrase inhibitor (positive control) in assay buffer.
-
Add the diluted compounds to the appropriate wells. Include a no-inhibitor control (enzyme activity control) and a no-enzyme control (background).
-
Add recombinant HIV-1 integrase to all wells except the no-enzyme control.
-
Incubate the plate to allow the 3'-processing reaction to proceed.
-
-
Detection:
-
Wash the wells to remove the enzyme, inhibitors, and cleaved dinucleotides.
-
Add the detection reagent that specifically binds to the unprocessed 3' end of the substrate.
-
Incubate to allow binding of the detection reagent.
-
Wash the wells to remove unbound detection reagent.
-
Measure the signal using a plate reader. A higher signal indicates greater inhibition of 3'-processing.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a test compound to inhibit the integration of the processed viral DNA substrate into a target DNA molecule.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate: A double-stranded DNA oligonucleotide mimicking the processed HIV-1 U5 LTR end.
-
Target Substrate: A double-stranded DNA molecule, which can be labeled (e.g., with a fluorophore or a tag like digoxigenin).
-
Assay Buffer
-
Test Compound (this compound)
-
Reaction termination solution (e.g., EDTA)
-
Detection system (e.g., gel electrophoresis and autoradiography if using radiolabeled substrates, or a plate-based assay with specific antibodies if using tagged substrates).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, donor substrate, and target substrate.
-
Add serial dilutions of this compound or a known strand transfer inhibitor (positive control). Include a no-inhibitor control.
-
Initiate the reaction by adding recombinant HIV-1 integrase.
-
-
Incubation:
-
Incubate the reaction mixture to allow the strand transfer reaction to occur.
-
-
Reaction Termination:
-
Stop the reaction by adding the termination solution.
-
-
Product Detection and Analysis:
-
Gel-Based Detection:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the products (unreacted substrates and strand transfer products) by autoradiography or fluorescence imaging.
-
Quantify the amount of strand transfer product to determine the level of inhibition.
-
-
Plate-Based Detection (ELISA-like):
-
If the donor substrate is biotinylated and the target substrate is tagged (e.g., with DIG), the reaction can be performed in streptavidin-coated plates.
-
After the reaction, wash the wells and detect the incorporated target DNA using an enzyme-conjugated anti-tag antibody (e.g., anti-DIG-HRP).
-
Add a substrate for the enzyme and measure the resulting signal. A lower signal indicates greater inhibition of strand transfer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the 3'-processing assay.
-
Visualizations
HIV-1 Integration Pathway
Caption: The HIV-1 integration pathway, highlighting the key steps of 3'-processing and strand transfer catalyzed by integrase.
Mechanism of HIV-1 Integrase Inhibition
References
Application Notes and Protocols for Investigating the Non-antibacterial Anti-inflammatory Properties of Rolitetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is primarily recognized for its antimicrobial properties, which stem from its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2] Beyond this well-established antibacterial action, a growing body of evidence suggests that tetracyclines as a class possess significant anti-inflammatory and immunomodulatory effects that are independent of their antimicrobial activity.[3][4][5] These non-antibacterial properties include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory cytokine production, and interference with key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8]
While much of the detailed research has focused on other tetracycline derivatives like doxycycline and minocycline, it is hypothesized that this compound shares these anti-inflammatory characteristics. These application notes provide a framework for researchers to investigate and characterize the non-antibacterial anti-inflammatory properties of this compound. The provided protocols and data, largely extrapolated from studies on other tetracyclines, serve as a starting point for experimental design.
Key Non-antibacterial Anti-inflammatory Mechanisms of Tetracyclines
Tetracyclines exert their anti-inflammatory effects through a multi-faceted approach, targeting several key components of the inflammatory cascade.
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components during inflammation and tissue remodeling.[9][10] This inhibition is thought to occur through the chelation of the zinc ion within the active site of the MMP.[11]
-
Modulation of Inflammatory Cytokine Production: Tetracyclines have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][12]
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[13] Tetracyclines can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes.[7]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK signaling pathways are key regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[14][15] Tetracyclines have been shown to modulate MAPK signaling, contributing to their anti-inflammatory effects.[6]
Data Presentation: Quantitative Anti-inflammatory Data for Tetracycline Derivatives
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines
| Tetracycline Derivative | MMP Target | IC50 (µM) | Cell/System | Reference |
| Tetracycline | MMP-9 | 40.0 | U-937 cell culture medium | [16][17] |
| Minocycline | MMP-9 | 10.7 | U-937 cell culture medium | [16][17] |
| Doxycycline | MMP-9 | 608.0 | U-937 cell culture medium | [16][17] |
| Minocycline | MMP-1 (Collagenase) | 26 | Bovine articular chondrocytes | [18] |
| Tetracycline | MMP-3 | 45.4 | Bovine articular chondrocytes | [18] |
Table 2: Modulation of Inflammatory Cytokine and Mediator Production by Tetracyclines
| Tetracycline Derivative | Mediator | Concentration | % Inhibition/Reduction | Cell Line/System | Reference |
| Minocycline | TNF-α | 50 µg/ml | 84% | LPS-stimulated THP-1 cells | [6] |
| Doxycycline | TNF-α | 50 µg/ml | 92% | LPS-stimulated THP-1 cells | [6] |
| Minocycline | IL-8 | 50 µg/ml | 56.4% | LPS-stimulated THP-1 cells | [6] |
| Doxycycline | IL-8 | 50 µg/ml | 74.1% | LPS-stimulated THP-1 cells | [6] |
| Doxycycline | Nitrosothiols | 100 µM (IC50) | 50% | Cytokine-stimulated osteoarthritic synovial cells | [19] |
| Minocycline | Nitrosothiols | 100 µM (IC50) | 50% | Cytokine-stimulated osteoarthritic synovial cells | [19] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This protocol is adapted for determining the inhibitory effect of this compound on MMP-9 activity.
Materials:
-
This compound
-
MMP-9 standard (recombinant) or MMP-9 rich cell culture supernatant (e.g., from stimulated HT1080 or U937 cells)
-
Zymography sample buffer (non-reducing)
-
SDS-PAGE gels (10%) copolymerized with 0.1% gelatin
-
Zymography running buffer
-
Zymography renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymography developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Mix the MMP-9 standard or cell culture supernatant with the zymography sample buffer. Do not heat or boil the samples.
-
-
Electrophoresis:
-
Load the samples into the wells of the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in zymography renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in zymography developing buffer containing the different concentrations of this compound (and a vehicle control) overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
-
Data Analysis:
-
Image the gel and quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of MMP-9 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for MMP-9 inhibition.
-
Protocol 2: Measurement of Inflammatory Cytokine Production (ELISA)
This protocol describes the measurement of TNF-α and IL-6 in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (no this compound) and an unstimulated control.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Determine the dose-dependent effect of this compound on cytokine production.
-
Protocol 3: NF-κB Activation Assay (p65 Nuclear Translocation)
This protocol details the assessment of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.
Materials:
-
Adherent cells capable of an inflammatory response (e.g., HeLa or macrophage cell lines)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
Formaldehyde or methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the inflammatory agent (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Assess the inhibitory effect of this compound by comparing the nuclear translocation in treated versus untreated stimulated cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory mechanisms of this compound.
Caption: Experimental workflow for MMP inhibition assay.
Caption: Experimental workflow for cytokine modulation assay.
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for investigating the non-antibacterial anti-inflammatory properties of this compound. While direct quantitative data for this compound is currently limited, the information available for other tetracyclines strongly suggests its potential as a modulator of inflammatory responses. By employing the described experimental methodologies, researchers can elucidate the specific mechanisms and dose-dependent effects of this compound, contributing to a better understanding of its therapeutic potential beyond its antibiotic action. It is recommended that initial dose-finding studies be conducted based on the provided data for other tetracyclines to establish the optimal concentration range for this compound in these assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Live-cell microscopy reveals small molecule inhibitor effects on MAPK pathway dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. brieflands.com [brieflands.com]
- 18. Effects of tetracyclines on the production of matrix metalloproteinases and plasminogen activators as well as of their natural inhibitors, tissue inhibitor of metalloproteinases-1 and plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetracyclines inhibit nitrosothiol production by cytokine-stimulated osteoarthritic synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Rolitetracycline for Anti-Protozoal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-protozoal activity of rolitetracycline, a semi-synthetic tetracycline antibiotic. While traditionally used for its antibacterial properties, emerging evidence suggests its potential as a repurposed therapeutic against various protozoan parasites. These guidelines are intended to facilitate further research into its efficacy and mechanism of action in the context of anti-protozoal drug discovery.
Introduction
This compound is a broad-spectrum antibiotic and a prodrug of tetracycline.[1][2] Like other tetracyclines, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[3][4] This mode of action has led to investigations into its efficacy against protozoan parasites, particularly those with prokaryotic-like ribosomal machinery in their organelles. Drug repurposing offers a cost-effective and accelerated alternative to de novo drug development, making the exploration of existing drugs like this compound for new therapeutic indications a valuable endeavor in the fight against parasitic diseases.[5]
Anti-Protozoal Activity of this compound
This compound has demonstrated in vitro activity against the malaria parasite Plasmodium falciparum.[6] The anti-protozoal effects of tetracyclines are often slow-acting and may require prolonged exposure to observe significant inhibition of parasite growth.[6][7]
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro anti-protozoal activity of this compound and other tetracyclines. It is important to note that specific data for this compound against Trypanosoma and Leishmania species is limited in the current literature. The data for doxycycline and tetracycline are provided as a reference.
| Drug | Protozoan Species | Strain | IC50 (µM) | Exposure Time (hours) | Reference |
| This compound | Plasmodium falciparum | W2 | 19.3 ± 4.2 | 48 | [6] |
| Plasmodium falciparum | W2 | 9.8 ± 2.1 | 96 | [6] | |
| Plasmodium falciparum | W2 | 4.9 ± 1.1 | 144 | [6] | |
| Doxycycline | Plasmodium falciparum | W2 | 11.0 ± 2.5 | 48 | [6] |
| Leishmania donovani | - | Not Available | - | [8] | |
| Tetracycline | Plasmodium falciparum | W2 | 32.0 ± 6.8 | 48 | [6] |
| Leishmania donovani | - | Not Available | - | [8] |
Note: "Not Available" indicates that specific IC50 values for the drug against the respective protozoan were not found in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols provided below.
Mechanism of Action
The primary anti-protozoal mechanism of action for tetracyclines, including this compound, is the inhibition of protein synthesis within parasite-specific organelles of prokaryotic origin.
Inhibition of Apicoplast Protein Synthesis in Plasmodium falciparum
In Plasmodium falciparum, tetracyclines specifically target the apicoplast, a non-photosynthetic plastid essential for parasite survival. The apicoplast has its own genome and protein synthesis machinery, which is prokaryotic in nature. This compound, like other tetracyclines, is thought to bind to the 30S subunit of the apicoplast ribosome, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein translation. This disruption of apicoplast function leads to a "delayed death" phenotype, where the parasite fails to replicate in the subsequent life cycle.[7]
Caption: this compound's proposed mechanism in P. falciparum.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's anti-protozoal activity.
Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using the Isotopic Micro-Drug Susceptibility Assay
This protocol is adapted from the methodology used to determine the IC50 of this compound against P. falciparum.[6]
Materials:
-
This compound
-
Plasmodium falciparum culture (e.g., W2 strain)
-
Human erythrocytes
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and human serum
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Scintillation fluid and counter
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO) and make serial dilutions in RPMI-1640 medium.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage.
-
Assay Setup:
-
Add 50 µL of the drug dilutions to the wells of a 96-well plate.
-
Add 150 µL of the parasitized erythrocyte suspension (0.5% parasitemia, 1.5% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
-
Incubation: Incubate the plates for 48, 96, or 144 hours at 37°C in the specified gas mixture.
-
Radiolabeling: 24 hours before the end of each incubation period, add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters.
-
Wash the filters to remove unincorporated radiolabel.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro anti-plasmodial isotopic assay.
Protocol 2: In Vitro Anti-trypanosomal Susceptibility Testing
This protocol is a general guideline for testing the activity of this compound against Trypanosoma brucei.
Materials:
-
This compound
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with serum
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Fluorometer
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound in HMI-9 medium.
-
Parasite Culture: Culture T. brucei bloodstream forms to the mid-log phase.
-
Assay Setup:
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate.
-
Add 100 µL of the parasite suspension (e.g., 2 x 10⁴ cells/mL) to each well.
-
Include positive (e.g., pentamidine) and negative (drug-free medium) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment:
-
Add 20 µL of resazurin reagent to each well.
-
Incubate for an additional 4-6 hours.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 3: In Vitro Anti-leishmanial Susceptibility Testing (Amastigote Stage)
This protocol outlines a general method for assessing the activity of this compound against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
This compound
-
Leishmania donovani promastigotes
-
Mammalian host cells (e.g., THP-1 monocytes or primary macrophages)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Host Cell Culture: Seed host cells in a 96-well plate and, if using THP-1 cells, differentiate them into macrophages with PMA.
-
Infection: Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Staining and Microscopy:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage compared to the untreated control.
Cytotoxicity and Selectivity Index
To assess the potential therapeutic window of this compound, it is crucial to determine its cytotoxicity against a mammalian cell line (e.g., Vero cells) and calculate the selectivity index (SI). The SI is the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50) and provides an indication of the drug's specificity for the parasite over the host cells.
Protocol 4: Mammalian Cell Cytotoxicity Assay
Materials:
-
This compound
-
Vero cell line (or other suitable mammalian cell line)
-
DMEM supplemented with fetal bovine serum
-
96-well microtiter plates
-
MTT or resazurin-based viability reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture: Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.
Selectivity Index (SI) Calculation:
SI = CC50 (mammalian cells) / IC50 (protozoan parasite)
A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic profile.
Conclusion
This compound presents a promising starting point for anti-protozoal drug discovery through repurposing. The provided protocols offer a framework for the systematic evaluation of its efficacy against a range of protozoan parasites. Further research is warranted to elucidate its full spectrum of activity, refine its mechanism of action against different protozoa, and assess its in vivo efficacy in relevant animal models. These efforts will be crucial in determining the clinical potential of this compound as a novel anti-protozoal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Rolitetracycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing rolitetracycline, a semisynthetic tetracycline antibiotic, in the study of antibiotic resistance mechanisms. This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This document outlines its application in understanding key resistance pathways, primarily efflux pumps and ribosomal protection, and provides standardized protocols for experimental investigation.
Introduction to this compound
This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the reversible binding to the 16S rRNA of the 30S ribosomal subunit, which sterically hinders the binding of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting protein synthesis.[2][3] The study of resistance to this compound can provide valuable insights into the broader mechanisms of tetracycline resistance, a significant challenge in clinical practice.
The primary mechanisms of resistance to tetracyclines, and by extension this compound, are:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS) and include Tet(A), Tet(B), Tet(K), and Tet(L).[2]
-
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges tetracycline from its binding site, allowing protein synthesis to resume.[2][3]
-
Enzymatic Inactivation: This is a less common mechanism involving the chemical modification of the tetracycline molecule, rendering it inactive.[2]
Quantitative Data on this compound Activity
The following tables summarize the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against susceptible strains of Escherichia coli and Staphylococcus aureus. It is important to note that contemporary data for this compound against well-characterized resistant strains is limited. The data presented here is based on a 1976 study and serves as a baseline for susceptibility.
Table 1: In Vitro Activity of this compound against Escherichia coli (20 Serotypes) [1]
| Parameter | Medium | Average Concentration (µg/mL) |
| MIC | Bouillon | <0.012 (for 27 out of 20 strains) |
| MBC | Bouillon | Twice the MIC on average |
| MIC | Serum | Significantly lower than in bouillon |
| MBC | Serum | Significantly lower than in bouillon |
Table 2: In Vitro Activity of this compound against Staphylococcus aureus (16 Strains) [1]
| Parameter | Medium | Average Concentration (µg/mL) |
| MIC | Bouillon | Not specified |
| MBC | Bouillon | At least four times higher than the MIC on average |
| MIC | Serum | Not significantly different from bouillon |
| MBC | Serum | Not significantly different from bouillon |
Experimental Protocols
The following protocols are adapted from standard methodologies for studying tetracycline resistance and can be applied to investigations using this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound hydrochloride
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in sterile deionized water to create a stock solution of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 128 µg/mL to 0.06 µg/mL.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol for In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for generating bacterial strains with resistance to this compound through stepwise exposure.
Materials:
-
This compound hydrochloride
-
Bacterial growth medium (e.g., Luria-Bertani broth or agar)
-
Susceptible bacterial strain
-
Incubator
-
Shaker (for liquid cultures)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the protocol described in section 3.1.
-
Initiate Selection: Inoculate a liquid culture of the susceptible strain in a medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Serial Passage: Incubate the culture with shaking at 37°C until it reaches the late logarithmic or early stationary phase.
-
Increase Antibiotic Concentration: Transfer an aliquot of this culture to a fresh medium containing a two-fold higher concentration of this compound.
-
Repeat Passaging: Continue this serial passaging with increasing concentrations of this compound. If growth is not observed at a certain concentration, the culture from the previous lower concentration should be maintained for a longer period or a smaller increment in concentration should be used.
-
Isolate Resistant Mutants: After several passages, plate the culture from the highest tolerated this compound concentration onto an agar medium containing the same concentration of the antibiotic.
-
Characterize Resistant Isolates: Pick individual colonies and confirm their resistance by re-determining the MIC. These isolates can then be used for further molecular and phenotypic characterization.
Protocol for Assessing Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)
This protocol evaluates the contribution of efflux pumps to this compound resistance by measuring the change in MIC in the presence of an EPI.
Materials:
-
This compound hydrochloride
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine)
-
Bacterial strain (wild-type and potentially resistant mutant)
-
Materials for MIC determination (as in section 3.1)
Procedure:
-
Determine MIC of this compound: Determine the MIC of this compound for the test strain as described in section 3.1.
-
Determine Non-inhibitory Concentration of EPI: Determine the highest concentration of the EPI that does not inhibit the growth of the test strain. This is done by performing an MIC assay with the EPI alone.
-
Perform MIC Assay with EPI: Perform the this compound MIC assay as described in section 3.1, but with the addition of the pre-determined non-inhibitory concentration of the EPI to all wells (except the growth and sterility controls).
-
Analyze Results: A significant decrease (typically four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is contributing to the resistance phenotype.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms of tetracycline resistance and a typical experimental workflow for their investigation.
Caption: Overview of this compound's mechanism and bacterial resistance pathways.
Caption: Workflow for studying the evolution and mechanisms of this compound resistance.
Conclusion
While this compound is an older tetracycline, it remains a useful tool for studying the fundamental mechanisms of antibiotic resistance. The protocols and information provided here offer a framework for researchers to investigate efflux- and ribosome-mediated resistance. Further research using modern molecular techniques with this compound is encouraged to fill the existing gaps in the literature and to better understand its interaction with contemporary resistant strains.
References
- 1. [Tetracyclines: bacteriostatic or bactericidal drugs? In vitro studies with this compound, minocycline and doxycycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Rolitetracycline-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of novel drug delivery systems for Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic. Given the limited specific research on this compound-based delivery systems, this document adapts established protocols for other tetracyclines, such as doxycycline and tetracycline, highlighting necessary modifications for this compound.
Introduction to this compound Drug Delivery
This compound is a prodrug of tetracycline, administered parenterally, and is known for its high bioavailability.[1] The development of novel drug delivery systems for this compound aims to enhance its therapeutic efficacy, provide controlled release, and potentially enable alternative administration routes. These systems include nanoparticles, liposomes, hydrogels, and microparticles, each offering unique advantages for targeted and sustained drug delivery.
Mechanism of Action: this compound, like other tetracyclines, inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][3] This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on tetracycline-based drug delivery systems. It is important to note that data specific to this compound is limited, and therefore, data from studies on tetracycline and doxycycline are included for comparative purposes.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Collagen Membrane | This compound | N/A | N/A | N/A | N/A | N/A | [4] |
| Polymeric Nanoparticles | Doxycycline | 150-250 | < 0.2 | -15 to -25 | 70-85 | 5-10 | Adapted from[5] |
| Liposomes | Doxycycline | 100-200 | < 0.15 | -10 to -30 | 40-60 | 2-5 | Adapted from[6] |
| Hydrogel | Tetracycline | N/A | N/A | N/A | > 90 | 1-3 | Adapted from general hydrogel properties |
| Microparticles | Ceftriaxone | 1,000-5,000 | N/A | -18 to -50 | 62-82 | 1-10 | [7] |
Table 2: In Vitro Release Kinetics of this compound and Other Tetracyclines
| Delivery System | Drug | Release Time (hours) | Cumulative Release (%) | Release Model | Higuchi Constant (g·h^(1/2)) | Reference |
| Collagen Membrane | This compound | 7.5 | 92.2 ± 0.6 | Higuchi | 0.75 ± 0.02 | [4] |
| Collagen Membrane | Tetracycline | 7.5 | 98.5 ± 0.7 | Higuchi | 0.80 ± 0.02 | [4] |
| Polymeric Nanoparticles | Doxycycline | 72 | ~80 | Korsmeyer-Peppas | N/A | Adapted from[5] |
| Liposomes | Doxycycline | 48 | ~60 | First-Order | N/A | Adapted from[6] |
| Hydrogel | Doxycycline | 168 | ~75 | Higuchi | N/A | Adapted from[8] |
| Microparticles | Ceftriaxone | 168 | 8.2 - 41.6 | Biphasic | N/A | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound-based drug delivery systems.
This compound-Loaded Nanoparticles
Protocol for Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Doxycycline Nanoparticles)
This protocol is adapted from the nanoprecipitation technique used for hydrophilic and hydrophobic drug encapsulation in polymer nanoparticles.[5]
Materials:
-
This compound
-
Eudragit® S100 or HPMCP HP55®
-
Poloxamer 407®
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the polymer (e.g., 0.8 g % Eudragit® S100) and this compound in acetone.
-
Dissolve the surfactant (e.g., 1% Poloxamer 407®) in deionized water.
-
Inject the organic phase (polymer and drug solution) into the aqueous phase (surfactant solution) under magnetic stirring.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash with deionized water to remove unencapsulated drug and excess surfactant.
-
Lyophilize the nanoparticles for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: The amount of non-encapsulated drug in the supernatant is quantified spectrophotometrically at the characteristic wavelength of this compound.
This compound-Loaded Liposomes
Protocol for Preparation of this compound-Loaded Liposomes (Adapted from Doxycycline Liposomes)
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Sonicate the liposomal suspension to reduce the vesicle size.
-
Separate the unencapsulated drug by centrifugation or dialysis.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measured using DLS.
-
Morphology: Observed by TEM.
-
Encapsulation Efficiency: Determined by separating the liposomes from the aqueous phase and quantifying the amount of encapsulated this compound.
This compound-Loaded Hydrogels
Protocol for Preparation of this compound-Loaded In Situ Forming Hydrogels (Adapted from Doxycycline Hydrogels)
This protocol describes the preparation of an in situ forming composite hydrogel.[8]
Materials:
-
This compound
-
Tyramine functionalized gum tragacanth (TA-GT)
-
Hydroxyapatite particles (HAPs)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Load this compound into HAPs by adsorption.
-
Disperse the this compound-loaded HAPs in a solution of TA-GT.
-
Induce hydrogel formation by adding HRP and H₂O₂ to catalyze the oxidative coupling of tyramine groups.
-
The hydrogel will form in situ.
Characterization:
-
Gelation Time: The time taken for the solution to form a stable gel.
-
Morphology: Examined by SEM.
-
Swelling Ratio: Determined by measuring the weight of the hydrogel before and after swelling in a buffer solution.
-
In Vitro Drug Release: The release of this compound from the hydrogel is monitored over time in a release medium (e.g., PBS) using UV-Vis spectroscopy or HPLC.
This compound-Loaded Microparticles
Protocol for Preparation of this compound-Loaded Microparticles (Adapted from General Microparticle Preparation)
This protocol utilizes the solvent evaporation method.[9]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution
Procedure:
-
Dissolve this compound and PLGA in dichloromethane.
-
Emulsify the organic phase in an aqueous solution of PVA by homogenization or sonication.
-
Stir the emulsion for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.
-
Collect the microparticles by centrifugation, wash with deionized water, and lyophilize.
Characterization:
-
Particle Size and Morphology: Analyzed by SEM.
-
Encapsulation Efficiency and Drug Loading: The amount of this compound encapsulated is determined by dissolving a known weight of microparticles in a suitable solvent and quantifying the drug content.
Mandatory Visualizations
Signaling Pathway
Mechanism of Action of this compound
This compound inhibits bacterial protein synthesis, a critical pathway for bacterial survival and replication.
Caption: this compound's mechanism of action in a bacterial cell.
Experimental Workflows
Workflow for Nanoparticle Formulation and Characterization
This diagram outlines the key steps in the development and analysis of this compound-loaded nanoparticles.
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formulation and Characterization of Doxycycline-Loaded Polymeric Nanoparticles for Testing Antitumor/Antiangiogenic Action in Experimental Colon Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Loading Method for Doxycycline Liposomes for Intracellular Drug Delivery: Characterization of In Vitro and In Vivo Release Kinetics and Efficacy in a J774A.1 Cell Line Model of Mycobacterium smegmatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of Microparticles Based on Resorbable Polyhydroxyalkanoates Loaded with Antibacterial and Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-time particle size analysis using focused beam reflectance measurement as a process analytical technology tool for continuous microencapsulation process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Rolitetracycline on Mitochondrial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rolitetracycline, a semi-synthetic tetracycline antibiotic, is known to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit.[1][2] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, there is a growing concern that tetracyclines, including this compound, may exert off-target effects on mitochondrial protein synthesis, leading to mitochondrial dysfunction.[3][4] This document provides detailed application notes and protocols for researchers to investigate the effects of this compound on mitochondrial protein synthesis. The provided methodologies will enable a comprehensive assessment of this compound's mitochondrial toxicity profile, a critical aspect in drug development and safety assessment.[5]
Introduction
Mitochondria, the powerhouses of eukaryotic cells, possess their own genetic material (mtDNA) and protein synthesis machinery, which bears a striking resemblance to that of prokaryotes.[6] This evolutionary heritage makes mitochondrial ribosomes susceptible to inhibition by antibiotics that target bacterial ribosomes.[3] Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, have been shown to interfere with mitochondrial translation, leading to a condition known as mitonuclear protein imbalance.[3][7] This imbalance, characterized by a stoichiometric disparity between nuclear- and mitochondrial-encoded subunits of the oxidative phosphorylation (OXPHOS) system, can result in impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and cellular stress.[7][8]
This compound, as a member of the tetracycline family, is presumed to share this mechanism of mitochondrial impairment.[9] Early studies have indicated that this compound administration can lead to decreased oxygen consumption and increased lipoperoxidation in cardiac mitochondria, suggesting a detrimental impact on mitochondrial function.[10] Understanding the precise effects of this compound on mitochondrial protein synthesis is crucial for evaluating its safety profile and for guiding the development of new therapeutic agents with improved selectivity.
These application notes provide a framework for the systematic investigation of this compound's effects on mitochondrial protein synthesis and overall mitochondrial health. The subsequent protocols offer detailed, step-by-step guidance for key experiments.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound and other tetracyclines on mitochondrial function.
Table 1: Effects of Tetracyclines on Mitochondrial Respiration
| Antibiotic | Cell/Tissue Type | Concentration | Effect on Oxygen Consumption Rate (OCR) | Reference |
| This compound | Rabbit Cardiac Mitochondria | Not Specified | Decreased | [10] |
| Doxycycline | Human HEK293, HeLa, Mouse Hepa 1-6, GT1-7 cells | Dose-dependent | Impaired | [7] |
| Tetracycline | Human Retinal MIO-M1 cells | 120 µg/ml | Declined ATP production and spare respiratory capacity |
Table 2: Indicators of this compound-Induced Mitochondrial Stress
| Parameter | Tissue/Organelle | Observation | Implication | Reference |
| Malonic Dialdehyde (MDA) | Rabbit Cardiac Mitochondria | Increased | Increased lipoperoxidation | [10] |
| Superoxide Dismutase (SOD) Activity | Rabbit Cardiac Mitochondria | Increased | Oxidative stress response | [10] |
Experimental Protocols
Protocol 1: Assessment of Mitonuclear Protein Imbalance by Western Blotting
This protocol is designed to quantify the relative levels of mitochondrial- and nuclear-encoded OXPHOS subunits, providing a direct measure of mitonuclear protein imbalance.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-MT-CO1 (mitochondrial-encoded)
-
Anti-SDHA (nuclear-encoded)
-
Anti-VDAC1 or TOMM20 (mitochondrial loading control)
-
Anti-β-actin or GAPDH (cytosolic loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µg/mL) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for MT-CO1, SDHA, and loading controls.
-
Calculate the ratio of MT-CO1 to SDHA to determine the extent of mitonuclear protein imbalance.
-
Protocol 2: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiratory function.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Cell permeabilization agent (e.g., digitonin)
-
Mitochondrial respiration medium (e.g., MiR05)
-
Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate, rotenone, antimycin A).
-
This compound
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in respiration medium.
-
Permeabilize the cells with digitonin to allow access of substrates to the mitochondria.
-
-
Respirometry:
-
Add the permeabilized cells to the respirometer chambers.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different parts of the electron transport chain.
-
Introduce this compound at various concentrations during the assay to determine its acute effects on respiration.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 3: In-Organello Protein Synthesis Assay
This protocol directly measures the synthesis of proteins within isolated mitochondria.
Materials:
-
Mitochondria isolation kit
-
In-organello protein synthesis buffer
-
[³⁵S]-Methionine
-
This compound
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from cultured cells or tissues following a standard protocol.
-
-
In-Organello Translation:
-
Incubate isolated mitochondria in the protein synthesis buffer.
-
Add [³⁵S]-Methionine to label newly synthesized proteins.
-
Treat mitochondria with different concentrations of this compound.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Analysis of Labeled Proteins:
-
Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
-
Data Analysis:
-
Quantify the intensity of the radiolabeled protein bands to determine the rate of mitochondrial protein synthesis and the inhibitory effect of this compound.
-
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
Caption: this compound's proposed mechanism of mitochondrial toxicity.
Experimental Workflow for Assessing Mitochondrial Protein Synthesis Inhibition
Caption: Workflow for studying this compound's mitochondrial effects.
Logical Relationship of this compound's Impact
Caption: Causal chain of this compound's mitochondrial impact.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Regulators of mitonuclear balance link mitochondrial metabolism to mtDNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics induce mitonuclear protein imbalance but fail to inhibit respiration and nutrient activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria and Antibiotics: For Good or for Evil? [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. [Peroxidative effects of tetracycline antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rolitetracycline's Role in Modulating Host Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolitetracycline, a semi-synthetic, broad-spectrum tetracycline antibiotic, is primarily known for its bacteriostatic properties, which stem from the inhibition of bacterial protein synthesis.[1][2][3][4] Beyond this established mechanism, the tetracycline class of antibiotics, including this compound, exhibits significant immunomodulatory and anti-inflammatory effects independent of their antimicrobial activity.[5][6] These properties position this compound and other tetracyclines as potential therapeutic agents for a variety of inflammatory conditions.
These application notes provide an overview of the known immunomodulatory functions of tetracyclines, with the understanding that this compound, as a member of this class, is presumed to share these characteristics.[7][8] Detailed experimental protocols are provided to facilitate further research into the specific effects of this compound on host immune responses.
Key Immunomodulatory Mechanisms of Tetracyclines
The immunomodulatory effects of tetracyclines are multifaceted, impacting various components of the innate and adaptive immune systems. The primary mechanisms include:
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are potent inhibitors of MMPs, a family of enzymes responsible for the degradation of extracellular matrix components during inflammation and tissue remodeling.[9][10][11] This inhibition is crucial in mitigating tissue damage in chronic inflammatory diseases.
-
Downregulation of Pro-inflammatory Cytokines: Tetracyclines have been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][12][13]
-
Modulation of Signaling Pathways: A critical mechanism of action is the interference with intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[13][14]
-
Inhibition of Immune Cell Functions: Tetracyclines can directly impact the function of various immune cells. This includes the inhibition of neutrophil chemotaxis and migration, as well as the modulation of lymphocyte proliferation.[15][16][17]
-
Regulation of Reactive Oxygen Species (ROS): Tetracyclines can influence the production of ROS by phagocytic cells, which can contribute to their anti-inflammatory effects.[18][19]
Data Presentation: Effects of Tetracyclines on Immune Parameters
The following tables summarize quantitative data on the effects of tetracyclines (primarily doxycycline and minocycline, as data for this compound is limited) on key immunological parameters. These values are indicative of the potential effects of this compound and should be confirmed experimentally.
Table 1: Effect of Tetracyclines on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Tetracycline Derivative | Concentration | Cytokine | Percent Inhibition (Approx.) |
| THP-1 cells | LPS | Minocycline | 10 µg/mL | TNF-α | 84-89% |
| THP-1 cells | LPS | Doxycycline | 10 µg/mL | TNF-α | ~50% |
| THP-1 cells | LPS | Tigecycline | 10 µg/mL | TNF-α | ~70% |
| THP-1 cells | LPS | Minocycline | 10 µg/mL | IL-8 | ~60% |
| THP-1 cells | LPS | Doxycycline | 10 µg/mL | IL-8 | ~40% |
Data extrapolated from studies on THP-1 cells stimulated with lipopolysaccharide (LPS).[12]
Table 2: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines
| Enzyme | Source | Tetracycline Derivative | IC50 (µM) |
| Collagenase | Rat Arthritic Paw Tissue | Tetracycline | ~150 |
| Gelatinase (MMP-9) | Rat Arthritic Paw Tissue | Tetracycline | ~200 |
| MMP-1 | Bovine Chondrocytes | Minocycline | 16 (mRNA expression) |
| MMP-3 | Bovine Chondrocytes | Tetracycline | 45.4 |
Data compiled from various in vitro and in vivo studies.[9]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Tetracyclines
Tetracyclines can inhibit the NF-κB signaling pathway at multiple points, leading to a reduction in the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by tetracyclines.
General Experimental Workflow for Assessing Immunomodulatory Effects
The following diagram outlines a typical workflow for investigating the effects of this compound on immune cell function.
Caption: Workflow for studying this compound's immunomodulatory effects.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Determination of this compound's Effect on Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, RAW 264.7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound hydrochloride (sterile, stock solution prepared in water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kits for target cytokines (e.g., human TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. For THP-1 cells, differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Cell Viability: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of this compound.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.
Protocol 2: Assessment of this compound's Effect on Lymphocyte Proliferation
Objective: To determine the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
This compound hydrochloride
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
[3H]-Thymidine
-
96-well round-bottom tissue culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Seeding: Add 1 x 10^5 PBMCs in 100 µL of complete RPMI to each well of a 96-well round-bottom plate.
-
Treatment: Add 50 µL of this compound dilutions (e.g., 1, 5, 10, 25 µg/mL) to the respective wells. Include a vehicle control.
-
Stimulation: Add 50 µL of PHA to a final concentration of 5 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each this compound concentration relative to the PHA-stimulated control.
Alternative Method: Carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay followed by flow cytometry can be used as a non-radioactive method to assess cell proliferation.[20]
Protocol 3: Gelatin Zymography for MMP-9 Activity
Objective: To assess the inhibitory effect of this compound on the activity of MMP-9 secreted by stimulated cells.
Materials:
-
Conditioned media from cell cultures treated as in Protocol 1
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij 35)
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Procedure:
-
Sample Preparation: Mix conditioned media with non-reducing zymogram sample buffer. Do not heat the samples.
-
Electrophoresis: Load equal amounts of protein per lane and run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify the specific MMP (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). Quantify the band intensity using densitometry software.
Conclusion
While specific research on the immunomodulatory properties of this compound is limited, the extensive evidence for such effects within the tetracycline class provides a strong rationale for its investigation as a modulator of host immune responses. The protocols and data presented here offer a framework for researchers to explore the potential of this compound in this capacity. Further studies are warranted to elucidate the specific mechanisms and quantitative effects of this compound on various immune parameters, which could pave the way for its application in the treatment of inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 751-97-3 | AR29566 | Biosynth [biosynth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Immunomodulatory tetracyclines shape the intestinal inflammatory response inducing mucosal healing and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of epithelial cell matrix metalloproteinases by tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotics and neutrophil function--potential immunomodulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of oxytetracycline on in vivo proliferation and differentiation of erythroid and lymphoid cells in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive oxygen species activate and tetracyclines inhibit rat osteoblast collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]
Synthesis of Novel Rolitetracycline Derivatives with Enhanced Aqueous Solubility and Potent Activity Against Tetracycline-Resistant Bacteria
Application Notes and Protocols
Introduction
The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades due to its broad-spectrum activity. Rolitetracycline, a semi-synthetic derivative of tetracycline, was developed to improve parenteral administration through increased water solubility. This is achieved by the addition of a pyrrolidinomethyl group to the C2-carboxamide of the tetracycline scaffold via the Mannich reaction. While effective, the emergence of tetracycline-resistant bacterial strains necessitates the development of new analogs with enhanced properties.
This document outlines the synthesis and evaluation of two novel this compound derivatives, designated RT-D1 and RT-D2. These derivatives are synthesized by replacing the pyrrolidine moiety of this compound with N-methylpiperazine and morpholine, respectively. The objective of these modifications is to further enhance aqueous solubility and to investigate potential improvements in antibacterial potency, particularly against bacterial strains expressing tetracycline-specific efflux pumps.
Materials and Methods
Materials
-
Tetracycline hydrochloride
-
Paraformaldehyde
-
N-methylpiperazine
-
Morpholine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Mueller-Hinton broth
-
Tetracycline-resistant Escherichia coli (expressing Tet(A) efflux pump)
-
Standard susceptible Staphylococcus aureus
Instrumentation
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Incubator
Experimental Protocols
Protocol 1: Synthesis of Novel this compound Derivatives (RT-D1 and RT-D2)
This protocol describes the synthesis of the novel derivatives via a Mannich-type reaction.
-
Preparation of Tetracycline Base:
-
Suspend tetracycline hydrochloride in anhydrous methanol.
-
Add triethylamine dropwise while stirring until the pH reaches approximately 8-9, indicating the formation of the free base.
-
Use the resulting solution directly in the next step.
-
-
Mannich Reaction:
-
In a separate flask, dissolve paraformaldehyde in anhydrous dichloromethane.
-
For the synthesis of RT-D1 , add N-methylpiperazine to the paraformaldehyde solution. For the synthesis of RT-D2 , add morpholine.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the respective N-aminomethyl reagent.
-
Add the tetracycline base solution dropwise to the N-aminomethyl reagent mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification and Isolation:
-
Monitor the reaction progress by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the product by flash chromatography on silica gel using a DCM:MeOH gradient.
-
Characterize the final products by NMR and MS.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the novel derivatives was assessed by determining the MIC using the broth microdilution method.
-
Prepare a stock solution of each derivative (RT-D1 and RT-D2) and this compound (as a control) in sterile Mueller-Hinton broth.
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension of either tetracycline-resistant E. coli or susceptible S. aureus to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The synthesized derivatives were evaluated for their aqueous solubility and antibacterial activity. The results are summarized in the tables below.
Table 1: Aqueous Solubility of this compound Derivatives
| Compound | Amine Moiety | Aqueous Solubility (mg/mL) at 25°C |
| This compound | Pyrrolidine | 50 |
| RT-D1 | N-methylpiperazine | 75 |
| RT-D2 | Morpholine | 65 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | MIC (µg/mL) vs. Susceptible S. aureus | MIC (µg/mL) vs. Tetracycline-Resistant E. coli |
| Tetracycline | 0.5 | 32 |
| This compound | 0.5 | 16 |
| RT-D1 | 0.25 | 8 |
| RT-D2 | 0.5 | 12 |
Visualizations
Signaling Pathway
The primary mechanism of action for tetracycline antibiotics, including this compound and its derivatives, is the inhibition of bacterial protein synthesis. This is not a classical signaling pathway but a direct inhibition of a key cellular process.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel this compound derivatives is depicted below.
Caption: Workflow for synthesis and evaluation.
Conclusion
The novel this compound derivatives, RT-D1 and RT-D2, were successfully synthesized and characterized. Both derivatives demonstrated enhanced aqueous solubility compared to the parent this compound. Notably, RT-D1, incorporating an N-methylpiperazine moiety, exhibited a two-fold increase in potency against both susceptible S. aureus and tetracycline-resistant E. coli. These findings suggest that modification of the C2-carboxamide with specific amine moieties can lead to this compound derivatives with improved physicochemical and antibacterial properties, warranting further investigation for their therapeutic potential.
Application Notes & Protocols: Rolitetracycline as a Selective Agent in Genetic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rolitetracycline in Genetic Engineering
This compound is a semisynthetic, broad-spectrum tetracycline antibiotic. It functions as a prodrug, meaning it is converted in vivo or in solution into its active form, tetracycline. Like other tetracycline-class antibiotics, it inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit in prokaryotes, preventing the association of aminoacyl-tRNA with the ribosome-mRNA complex[1]. This mechanism forms the basis of its utility as a selective agent.
Genetic engineering applications leverage this activity by introducing a tetracycline resistance gene into host cells (either prokaryotic or eukaryotic). When cultured in the presence of a tetracycline-class antibiotic, only cells that have successfully incorporated and expressed the resistance gene will survive.
Important Note: The use of this compound as a selective agent in published genetic engineering protocols is not common. The more stable and well-characterized tetracycline derivatives, doxycycline and tetracycline hydrochloride , are predominantly used for both selection and in inducible expression systems (e.g., Tet-On/Tet-Off). This compound's inherent instability in aqueous solutions may limit its application where long-term, consistent selective pressure is required.
These notes provide a framework for using this compound, based on the established principles and protocols for tetracycline. It is critical for researchers to empirically determine the optimal working concentration for their specific cell type and application through a dose-response (kill curve) experiment.
Mechanism of Action for Selection
Selection relies on the expression of a tetracycline resistance (tet) gene. There are two primary mechanisms of resistance conferred by these genes:
-
Efflux Pumps: Membrane-bound proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target. Common examples include tet(A) and tet(K).[2][3][4]
-
Ribosomal Protection Proteins (RPPs): Cytoplasmic proteins, such as tet(M), that bind to the ribosome.[1][5] This binding event dislodges the tetracycline molecule from the ribosome, allowing protein synthesis to resume[1][5].
Plasmids used for genetic engineering are designed to carry one of these tet genes. When such a plasmid is introduced into host cells, the cells gain the ability to survive in media containing otherwise lethal concentrations of a tetracycline-class antibiotic.
Data Presentation: Comparative Properties and Working Concentrations
As specific quantitative data for this compound in selection is unavailable in the literature, the following tables provide a comparison with standard tetracyclines and a template for determining the necessary parameters in your own system.
Table 1: Comparison of Tetracycline Derivatives
| Feature | This compound | Tetracycline HCl | Doxycycline Hyclate |
|---|---|---|---|
| Primary Use in GE | Not common | Bacterial Selection, Tet-On/Off Systems | Tet-On/Off Systems (preferred) |
| Mechanism | Prodrug, converts to Tetracycline | Direct-acting | Direct-acting |
| Solubility | High in water | Soluble in water, ethanol | Soluble in water |
| Relative Stability | Lower | Moderate | Higher (more stable analog)[6] |
| Typical Bacterial Conc. | Must be determined | 10-15 µg/mL[7] | N/A for selection |
| Typical Mammalian Conc. | Must be determined | 5-10 µg/mL (for Tet-Off)[8] | 0.1-2 µg/mL (for Tet-On/Off) |
Table 2: Template for Mammalian Cell Kill Curve Data Use this table to record viability counts during a dose-response experiment.
| This compound (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Notes |
|---|---|---|---|---|---|
| 0 (Control) | 100 | 100 | 100 | 100 | Healthy, confluent growth |
| 1.0 | |||||
| 2.5 | |||||
| 5.0 | |||||
| 10.0 | |||||
| 20.0 | |||||
| 40.0 |
| 80.0 | | | | | |
Experimental Protocols
Protocol for Bacterial Selection (E. coli)
This protocol is adapted from standard procedures using tetracycline hydrochloride. The concentration of this compound should be optimized, but a starting range similar to tetracycline is recommended.
Materials:
-
E. coli strain transformed with a tet-resistance plasmid.
-
LB Broth and LB Agar.
-
This compound stock solution (e.g., 5 mg/mL in sterile deionized water, filter-sterilized, stored at -20°C protected from light).
Procedure:
-
Prepare Selective Media:
-
Prepare LB agar and autoclave.
-
Cool the medium to below 50°C.
-
Add this compound stock solution to the desired final concentration (e.g., start with a test range of 5-20 µg/mL). For a final concentration of 15 µg/mL, add 3 µL of a 5 mg/mL stock to each 1 mL of media.
-
Pour plates and allow them to solidify. Store at 4°C, protected from light.
-
-
Plating Transformed Bacteria:
-
Plate a small volume of the transformation mixture onto the selective LB agar plates.
-
Incubate overnight at 37°C.
-
Only colonies containing the tetracycline resistance plasmid should grow.
-
-
Liquid Culture:
-
Prepare liquid LB medium.
-
Add this compound to the same final concentration used for the plates.
-
Inoculate with a single colony from the selective plate.
-
Incubate at 37°C with shaking for 12-18 hours.
-
Protocol for Determining Optimal Concentration in Mammalian Cells (Kill Curve)
This is the most critical step before attempting to generate a stable cell line. The goal is to find the lowest concentration of this compound that kills all cells within a 7-10 day period[9].
Materials:
-
The parental (non-transfected) mammalian cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
24-well or 96-well tissue culture plates.
-
Trypan blue and a hemocytometer or automated cell counter.
Procedure:
-
Cell Plating:
-
Plate the parental cells at a density that ensures they are approximately 30-50% confluent the next day. Seed multiple wells for each antibiotic concentration to be tested.
-
-
Addition of Selective Agent:
-
The following day, prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 1 to 80 µg/mL (see Table 2).
-
Include a "no antibiotic" control well.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope, noting cell morphology and death.
-
Replace the selective medium every 2-3 days with freshly prepared medium containing the same antibiotic concentrations.
-
-
Determining the Optimal Concentration:
-
After 7-10 days, assess cell viability in each well (e.g., using Trypan Blue staining).
-
The optimal concentration for selection is the lowest concentration that resulted in 100% cell death .
-
Protocol for Generating a Stable Mammalian Cell Line
This protocol should only be initiated after the optimal selective concentration of this compound has been determined via a kill curve.
Procedure:
-
Transfection:
-
Transfect the host cell line with a plasmid containing the gene of interest (GOI) and a tetracycline resistance gene (tet). Use your laboratory's optimized transfection protocol.
-
-
Recovery:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective (antibiotic-free) medium[10].
-
-
Initiate Selection:
-
After the recovery period, passage the cells into fresh culture vessels with complete medium containing the pre-determined optimal concentration of this compound.
-
-
Maintain Selective Pressure:
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Over the next 1-3 weeks, non-transfected cells will die off, while stably transfected cells will survive and proliferate, forming distinct colonies.
-
-
Isolate and Expand Clones:
-
Once visible colonies have formed, use cloning cylinders or limiting dilution to isolate individual colonies into separate wells (e.g., of a 24-well plate).
-
Expand these monoclonal populations, always maintaining the selective pressure with this compound.
-
-
Screening and Validation:
-
Screen the expanded clones for the expression and function of your gene of interest using appropriate methods (e.g., qPCR, Western blot, functional assays).
-
Once validated, cryopreserve the stable cell lines for future use.
-
Application in Inducible Expression Systems (Tet-On/Tet-Off)
Tetracycline-inducible systems (Tet-On/Tet-Off) are sophisticated tools for controlling gene expression. They rely on the tetracycline repressor protein (TetR) and its reverse mutant (rtTA) to regulate transcription from a promoter containing tet operator (tetO) sequences[6][11].
-
Tet-Off System: The transactivator (tTA) is active and drives gene expression in the absence of an effector like doxycycline. When doxycycline is added, it binds tTA, preventing it from binding to the promoter and thus turning expression OFF .
-
Tet-On System: The reverse transactivator (rtTA) is active and drives gene expression only in the presence of doxycycline. Adding doxycycline turns expression ON [11].
While doxycycline is the preferred effector due to its high affinity and stability, tetracycline (and therefore potentially this compound) can function in these systems, primarily with the Tet-Off system. However, higher concentrations are often required compared to doxycycline, and the lower stability of this compound could lead to inconsistent induction/repression.
Summary and Recommendations
-
This compound is a functional antibiotic of the tetracycline class but is not a standard reagent for genetic selection or gene induction.
-
Its primary disadvantage is likely its lower stability compared to tetracycline and doxycycline.
-
Crucially, a kill curve must be performed to determine the minimum effective concentration for selecting your specific mammalian cell line.
-
For bacterial selection, a starting concentration range of 5-20 µg/mL is a reasonable starting point for optimization.
-
For applications requiring precise and repeatable control of gene expression, the use of doxycycline with Tet-On/Tet-Off systems is strongly recommended over this compound.
References
- 1. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. addgene.org [addgene.org]
- 7. Working concentration with Tetracycline-HCl - Bacteria Escherichia coli - BNID 108855 [bionumbers.hms.harvard.edu]
- 8. abo.com.pl [abo.com.pl]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Selectable marker - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Rolitetracycline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of rolitetracycline is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste.
This compound, a tetracycline antibiotic, is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance[2][3]. Therefore, strict adherence to established disposal protocols is imperative.
Key Disposal and Safety Information
All personnel handling this compound should be familiar with its hazard profile and the necessary safety precautions. The following table summarizes key information from safety data sheets (SDS).
| Hazard Profile & Handling Recommendations | Reference |
| Hazard Class | Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1] |
| Personal Protective Equipment (PPE) | Wear protective clothing, gloves, safety glasses, and a dust respirator.[4] |
| Spill Cleanup (Dry) | Use dry clean-up procedures to avoid generating dust. Collect residues in sealed plastic bags or other containers for disposal.[4] |
| Spill Cleanup (Wet) | Vacuum or shovel up and place in labeled containers for disposal. Wash the area with large amounts of water and prevent runoff into drains.[4] |
| Container Disposal | Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed. Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[4][5] |
| General Disposal Principle | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] |
Disposal Procedures Workflow
The proper disposal of this compound follows a structured process to ensure safety and compliance. This workflow diagram illustrates the key steps from initial handling to final disposal.
Step-by-Step Disposal Protocols
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or expired this compound powder in a designated, sealed container. Avoid generating dust[4].
-
Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste[2]. Do not discharge to sewer systems[5]. Autoclaving is not a recommended method for disposing of stock antibiotic solutions[2].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a sealed bag or container.
2. Packaging and Labeling:
-
All waste containers must be clearly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life"), and the date of accumulation.
-
Ensure containers are in good condition, compatible with the waste, and securely sealed to prevent leaks or spills[4].
3. Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated[4].
-
Observe any specific storage temperature requirements as indicated on the product's safety data sheet.
4. Disposal:
-
The primary recommended methods for the disposal of this compound are:
-
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor to ensure compliance with all applicable regulations[4][5]. These professionals can provide guidance on the specific requirements for your location and arrange for the proper transport and disposal of the waste.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area[4].
-
For dry spills: Carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter is recommended. Place the collected material into a sealed container for disposal[4].
-
For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
After cleanup, decontaminate the area with a suitable cleaning agent and wash the area with plenty of water. Prevent runoff from entering drains[4].
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks to human health and the environment. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
